Technical Documentation Center

N-methyl-N-(4-tolyl)methanesulphonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-N-(4-tolyl)methanesulphonamide

Core Science & Biosynthesis

Foundational

synthesis and characterization of N-methyl-N-(4-tolyl)methanesulphonamide

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(4-tolyl)methanesulphonamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(4-tolyl)methanesulphonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-methyl-N-(4-tolyl)methanesulphonamide, a compound of interest within the broader class of sulfonamides. Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, recognized for their diverse biological activities.[1][2] This document offers a robust, field-proven protocol for the synthesis via nucleophilic substitution, followed by a multi-faceted analytical workflow for structural verification and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these procedures with a high degree of confidence.

Rationale and Synthetic Strategy

The synthesis of N-methyl-N-(4-tolyl)methanesulphonamide is most efficiently achieved through the reaction of a nucleophilic secondary amine, N-methyl-p-toluidine, with an electrophilic sulfonyl chloride, namely methanesulfonyl chloride. This reaction is a classic example of N-sulfonylation.

Reaction Mechanism

The core of this synthesis is a nucleophilic attack by the nitrogen atom of N-methyl-p-toluidine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[3] The reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is incorporated. The base acts as an acid scavenger, neutralizing the HCl as it forms and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2][4]

Workflow Overview

The synthetic process involves the controlled addition of the sulfonyl chloride to a cooled solution of the amine and base, followed by an aqueous workup to remove the base-HCl salt and other water-soluble impurities. The final product is then isolated and purified, typically through recrystallization.

G cluster_synthesis Synthesis Workflow A 1. Reactant Preparation (N-methyl-p-toluidine, Base, Anhydrous Solvent) B 2. Cooling to 0 °C (Ice Bath) A->B C 3. Slow Addition of Methanesulfonyl Chloride B->C D 4. Reaction (Warm to Room Temp) C->D E 5. Aqueous Workup (Quenching, Extraction, Washing) D->E F 6. Purification (Recrystallization/Chromatography) E->F G Final Product: N-methyl-N-(4-tolyl)methanesulphonamide F->G

Caption: High-level workflow for the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide.

Detailed Experimental Protocol: Synthesis

Safety Precaution: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Materials and Reagents
  • N-methyl-p-toluidine (1.0 eq.)

  • Methanesulfonyl chloride (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Step-by-Step Procedure
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-p-toluidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[3]

  • Addition of Electrophile: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the organic layer.

  • Washing: Wash the isolated organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to afford the pure N-methyl-N-(4-tolyl)methanesulphonamide as a crystalline solid.

Comprehensive Characterization

Post-synthesis, a rigorous characterization is essential to confirm the molecular structure and assess the purity of the final compound. This involves a combination of spectroscopic and physical methods.

G cluster_characterization Structural Verification Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Melting Point Product->MP Verified Verified Structure & Purity NMR->Verified MS->Verified IR->Verified MP->Verified

Caption: Interrelation of analytical techniques for product characterization.

Physical Properties

The physical appearance and melting point are primary indicators of purity. A sharp melting point range suggests a pure compound.

PropertyExpected Result
Appearance Off-white to white crystalline solid[6]
Melting Point A sharp, defined range (e.g., 77-79 °C)
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR): The spectrum should display four distinct signals corresponding to the different types of protons in the molecule.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (Ar-H)7.20 - 7.80Multiplet4H
N-Methyl Protons (N-CH₃)~2.85Singlet3H
S-Methyl Protons (S-CH₃)~2.95Singlet3H
Tolyl Methyl Protons (Ar-CH₃)~2.40Singlet3H

¹³C NMR (Carbon NMR): The spectrum will show the unique carbon environments within the molecule.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic Carbons (C-Ar)127.0 - 145.0
N-Methyl Carbon (N-CH₃)~35.0
S-Methyl Carbon (S-CH₃)~40.0
Tolyl Methyl Carbon (Ar-CH₃)~21.5

Note: The exact chemical shifts are predictions based on similar structures and can vary slightly based on solvent and instrument calibration.[7][8]

3.2.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups. The sulfonamide group has very strong, characteristic absorption bands.[9]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
S=O (Sulfonamide)Asymmetric Stretch~1340 - 1370Strong
S=O (Sulfonamide)Symmetric Stretch~1150 - 1180Strong
C-H (Aromatic)Stretch~3000 - 3100Medium
C-H (Aliphatic)Stretch~2850 - 3000Medium
C=C (Aromatic)Stretch~1500 - 1600Medium

3.2.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound, providing ultimate confirmation of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.[10]

Analysis TypeExpected Result (m/z)
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
High-Resolution MS (ESI+) [M+H]⁺ calculated: 200.0791; observed: ~200.0791 ± 5 ppm

Conclusion

The can be reliably achieved through the well-established method of N-sulfonylation, followed by a standard purification protocol. The structural integrity of the synthesized compound must be validated through a comprehensive suite of analytical techniques, including NMR and IR spectroscopy, and mass spectrometry. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully prepare and verify this compound, enabling further investigation into its potential applications.

References

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
  • ChemicalBook. (n.d.). N-Methyl-p-toluenesulfonamide synthesis.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0222941).
  • PubChem. (n.d.). N-Methyl-p-toluenesulfonamide.
  • Hoffman Fine Chemicals. (n.d.). CAS 2259298-42-3 | 4-Methyl-N-(4-(p-tolyl)pent-4-en-1-yl)benzenesulfonamide.
  • Bugarčić, Z. D., et al. (n.d.). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl Methanesulfonamide: A Key Intermediate for Pharma & Agro.
  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
  • NIST. (n.d.). P-toluenesulfonamide, n-(4-acetamidobutyl)-. NIST WebBook.
  • Benchchem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
  • PubMed. (1978). Mass spectrometry of N-methylsulfonylureas. A re-examination.
  • MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide.
  • Scilit. (n.d.). The infrared spectra of N-substituted sulphonamides.
  • McGill University. (n.d.). CHEM 203 Topics Discussed on Nov. 23.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE.
  • Google Patents. (n.d.). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • University of Southampton. (n.d.). Mass Spectrometry - Help - Interpretation of Spectre.
  • SpectraBase. (n.d.). N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts.

Sources

Exploratory

N-methyl-N-(4-tolyl)methanesulphonamide chemical properties and structure

This in-depth technical guide details the chemical properties, synthesis, and structural analysis of N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine).[1] [1] Executive Summary N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, synthesis, and structural analysis of N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine).[1]

[1]

Executive Summary

N-methyl-N-(4-tolyl)methanesulphonamide is a tertiary sulfonamide characterized by a robust sulfonyl-nitrogen bond that resists hydrolytic cleavage under physiological conditions.[1] As a structural hybrid of a p-toluidine derivative and a methanesulfonyl (mesyl) group, it serves as a critical building block in medicinal chemistry, particularly as a stable bioisostere for amides or as a scaffold for protease inhibitors.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and spectroscopic signature.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identification[1]
  • IUPAC Name: N-Methyl-N-(4-methylphenyl)methanesulfonamide[1]

  • Common Synonyms: N-Mesyl-N-methyl-p-toluidine; N-Methyl-N-p-tolylmethanesulfonamide[1]

  • CAS Number: [Not widely indexed in public databases; Analogous to 1184-85-6 (unmethylated)]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 199.27 g/mol [1]

  • SMILES: Cc1ccc(N(C)S(C)(=O)=O)cc1

Structural Features

The molecule consists of a central nitrogen atom bonded to three distinct groups:[1]

  • Methanesulfonyl Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), reducing the basicity of the nitrogen lone pair significantly compared to the parent aniline.[1]
    
  • 
    -Methyl Group:  Introduces steric bulk and removes the hydrogen bond donor capability found in secondary sulfonamides, increasing lipophilicity.[1]
    
  • 
    -Tolyl Group:  An electron-rich aromatic ring that provides a scaffold for 
    
    
    
    -
    
    
    stacking interactions in biological targets.[1]

Structure Mesyl Methanesulfonyl Group (Electron Withdrawing) Nitrogen Tertiary Nitrogen (Non-basic) Mesyl->Nitrogen Sulfonylation Methyl N-Methyl (Lipophilic) Methyl->Nitrogen Alkylation Tolyl p-Tolyl Ring (Hydrophobic/Steric) Tolyl->Nitrogen Core Scaffold

Figure 1: Structural decomposition of N-methyl-N-(4-tolyl)methanesulphonamide highlighting functional pharmacophores.[1]

Physicochemical Properties[1][3][4][5]

The following properties are derived from high-fidelity structure-activity relationship (SAR) data of analogous N-aryl-N-alkyl sulfonamides.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline) or Viscous OilDepends on purity; analogs (e.g., N-mesyl-N-methylaniline) melt ~78°C.
Melting Point Predicted: 60–85 °CLower than unmethylated analog due to lack of H-bonding.[1]
Solubility High: DCM, EtOAc, DMSO, MethanolLow: Water, HexanesLipophilic nature (

).[1]
pKa (Conjugate Acid) < -5.0The nitrogen is non-basic due to sulfonyl electron withdrawal.[1]
Stability HighResistant to acid/base hydrolysis; thermally stable up to ~200°C.
H-Bond Donors 0No N-H proton.[1]
H-Bond Acceptors 2Sulfonyl oxygens.[1]

Synthesis & Manufacturing

Synthetic Pathway

The most robust synthesis involves the sulfonylation of N-methyl-p-toluidine with methanesulfonyl chloride (MsCl) in the presence of a base (typically Triethylamine or Pyridine) to scavenge the HCl byproduct.

Reaction Scheme:


Synthesis Amine N-methyl-p-toluidine (Nucleophile) TS Tetrahedral Intermediate Amine->TS + Base (Et3N) MsCl Methanesulfonyl Chloride (Electrophile) MsCl->TS Product N-methyl-N-(4-tolyl) methanesulphonamide TS->Product - Cl⁻ Byproduct HCl Salt TS->Byproduct

Figure 2: Nucleophilic substitution mechanism for the formation of the sulfonamide bond.[1]

Experimental Protocol (Standardized)
  • Preparation: Dissolve N-methyl-p-toluidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (1.5 eq) and cool the mixture to 0°C under an inert atmosphere (

    
    ).
    
  • Sulfonylation: Add Methanesulfonyl chloride (1.2 eq) dropwise over 20 minutes. The reaction is exothermic.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica gel chromatography.[1]
    

Spectral Characterization

For researchers verifying the identity of the synthesized compound, the following spectral data is predicted based on the unique chemical environment of the nuclei.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.15–7.30 ppm (m, 4H):  Aromatic protons.[1] Characteristic AA'BB' system of the p-substituted benzene ring.[1]
    
  • 
     3.25 ppm (s, 3H): 
    
    
    
    . Deshielded by the adjacent sulfonamide nitrogen.
  • 
     2.85 ppm (s, 3H): 
    
    
    
    .[1] Characteristic singlet for the mesyl group.
  • 
     2.35 ppm (s, 3H): 
    
    
    
    .[1] Typical chemical shift for a methyl group on an aromatic ring.
Carbon NMR ( NMR, 100 MHz, )
  • Aromatic Carbons: ~138 ppm (quaternary C-N), ~136 ppm (quaternary C-Me), ~130 ppm (CH), ~127 ppm (CH).[1]

  • 
    :  ~38.5 ppm.[1]
    
  • 
    :  ~35.0 ppm.[1]
    
  • 
    :  ~21.0 ppm.[1]
    
Mass Spectrometry (ESI-MS)[1]
  • 
    :  200.07 m/z.[1]
    
  • Fragmentation: Loss of the mesyl group (

    
    ) is a common fragmentation pathway, often yielding the N-methyl-p-toluidine radical cation.[1]
    

Applications in Drug Discovery[1]

Medicinal Chemistry Utility

This compound is primarily used as a bioisostere and a stable linker .[1]

  • Amide Bioisostere: The sulfonamide moiety mimics the geometry of an amide bond but resists proteolytic cleavage by peptidases.[1]

  • Solubility Enhancement: The sulfonyl group increases polarity compared to a pure alkyl chain, while the N-methyl group prevents the formation of insoluble intermolecular hydrogen bond networks often seen in primary sulfonamides.[1]

  • Metabolic Stability: The N-methyl group blocks N-glucuronidation, a common metabolic clearance pathway for secondary sulfonamides.[1] However, it introduces a potential site for oxidative N-demethylation by CYP450 enzymes.

Biological Context

While the molecule itself is a building block, the N-aryl-N-methylsulfonamide motif is found in:

  • Protease Inhibitors: Targeting viral enzymes (e.g., HIV protease, HCV NS3/4A).[1]

  • Anticancer Agents: Specifically in tubulin inhibitors where the sulfonamide acts as a rigid spacer.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place. Stable at room temperature.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen oxides).[1]

References

  • Synthesis of N-Arylsulfonamides: Ouyang, B., & Qiu, G. (2017).[1] Copper-Catalyzed Synthesis of N-Arylsulfonamides. Thieme Chemistry. Link

  • Sulfonamide Properties & Bioactivity: Supuran, C. T. (2017).[1] Sulfonamides as Medicinal Scaffolds. Expert Opinion on Therapeutic Patents. Link

  • General Protocol for Sulfonylation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.

  • Analogous Structure Data (N-mesyl-N-methylaniline): PubChem CID 78234.[1] Link

Sources

Foundational

Technical Guide: Therapeutic Applications &amp; Chemical Profiling of N-methyl-N-(4-tolyl)methanesulphonamide

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological significance of N-methyl-N-(4-tolyl)methanesulphonamide . This compound serves as a critical pharmacophore probe in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological significance of N-methyl-N-(4-tolyl)methanesulphonamide .

This compound serves as a critical pharmacophore probe in medicinal chemistry, particularly in the optimization of Class III antiarrhythmics and tubulin-targeting anticancer agents.

Part 1: Chemical Identity & Structural Significance

N-methyl-N-(4-tolyl)methanesulphonamide represents a methylated tertiary sulfonamide scaffold. In drug discovery, this structure is primarily utilized as a mechanistic probe to evaluate the necessity of hydrogen bond donor (HBD) capability in sulfonamide-based drugs.

Structural Deconstruction
  • Core Scaffold: Methanesulfonanilide (

    
    ).
    
  • N-Substitutions:

    • Methyl Group (

      
      ):  Blocks the nitrogen, removing H-bond donor potential and increasing lipophilicity.
      
    • p-Tolyl Group (

      
      ):  Provides a hydrophobic aromatic moiety, critical for 
      
      
      
      stacking interactions in protein binding pockets.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.27 g/mol

The "Methyl-Switch" Strategy in SAR

This compound is the N-methylated analog of N-(4-tolyl)methanesulphonamide . In Structure-Activity Relationship (SAR) studies, converting a secondary sulfonamide (


) to a tertiary N-methyl sulfonamide (

) is a standard tactic to:
  • Validate H-Bonding: If potency drops significantly upon methylation, the N-H hydrogen is a critical H-bond donor for the target receptor.

  • Improve Permeability: N-methylation eliminates the acidic proton (

    
    ), preventing ionization at physiological pH and enhancing membrane permeability.
    
  • Metabolic Blocking: Prevents Phase II conjugation (N-glucuronidation) at the sulfonamide nitrogen.

Part 2: Therapeutic Applications[1]

Antiarrhythmic Agents (Class III)

The methanesulfonanilide moiety is the defining pharmacophore for Class III antiarrhythmics (e.g., Dofetilide , Sotalol , Ibutilide ), which function by blocking the rapid component of the delayed rectifier potassium current (


).
  • Mechanism of Action: These drugs bind to the hERG potassium channel. The sulfonamide oxygen usually acts as an H-bond acceptor, while the N-H often acts as an H-bond donor to residues (like Ser624 or Tyr652) in the channel pore.

  • Application of N-methyl-N-(4-tolyl)methanesulphonamide:

    • Negative Control/Probe: This compound is used to map the hERG binding site. Research indicates that N-methylation of methanesulfonanilides typically abolishes Class III antiarrhythmic activity, confirming that the N-H group is essential for high-affinity binding to the hERG channel.

    • Toxicology Screening: It serves as a model to test for off-target hERG liability in non-cardiac drugs. If a drug candidate containing this moiety does not bind hERG, it suggests N-methylation is a viable strategy to reduce cardiotoxicity in other sulfonamide drugs.

Anticancer Potential (Tubulin Inhibition)

Unlike antiarrhythmics, tubulin inhibitors often tolerate or require N-alkylation to enforce specific conformational constraints.

  • Target:

    
    -Tubulin (Colchicine binding site).
    
  • Mechanism: Aryl sulfonamides can disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Relevance:

    • Structural analogs of ABT-751 (a potent oral sulfonamide tubulin inhibitor) utilize the N-aryl sulfonamide scaffold.[1]

    • N-methyl-N-(4-tolyl)methanesulphonamide acts as a simplified lipophilic scaffold. The N-methyl group forces the aromatic ring and the sulfonyl group into a specific dihedral angle (orthogonal twist), which can mimic the twisted conformation required for binding to the hydrophobic pocket of tubulin.

    • Therapeutic Window: This compound shows potential against multi-drug resistant (MDR) cell lines because sulfonamides are generally poor substrates for P-glycoprotein (P-gp) efflux pumps.

Neuroprotective Intermediates (Sumatriptan Analogs)

The compound is a structural analog of the intermediates used in the synthesis of Sumatriptan (a 5-HT1B/1D agonist).

  • Pathway: Sumatriptan contains a sulfonamide side chain.[1][2][3] The N-methyl-N-aryl sulfonamide motif is explored in "triptan" optimization to improve oral bioavailability (by increasing logP) and blood-brain barrier (BBB) penetration.

Part 3: Experimental Protocols

Chemical Synthesis

Objective: Synthesis of N-methyl-N-(4-tolyl)methanesulphonamide via Sulfonylation.

Reagents:

  • N-methyl-p-toluidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve N-methyl-p-toluidine (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (20 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
    

Yield: Typically 85–95%. Appearance: White to off-white crystalline solid.

Visualization of Synthesis Pathway

SynthesisPathway Start N-methyl-p-toluidine (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate + MsCl / Et3N (DCM, 0°C) Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Product N-methyl-N-(4-tolyl) methanesulphonamide Intermediate->Product - HCl (Elimination)

Caption: Nucleophilic substitution mechanism for the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl3)

2.35 (s, 3H)
Methyl on Tolyl ring (

).

2.85 (s, 3H)
Sulfonyl Methyl (

).

3.25 (s, 3H)
N-Methyl (

). Distinct downfield shift due to sulfonamide EWG.

7.15 - 7.35 (m, 4H)
Aromatic protons (AA'BB' system characteristic of p-substitution).
IR Spectroscopy 1330–1350

Asymmetric

stretch.
1150–1170

Symmetric

stretch.
No signal > 3200

Absence of N-H stretch confirms tertiary sulfonamide formation.
Mass Spectrometry m/z 199.06

Molecular ion peak.

Part 5: Biological Assay Workflow (Tubulin Polymerization)

Objective: Determine if the compound acts as a tubulin destabilizer.

  • Protein Prep: Purified bovine brain tubulin (>99% pure).

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP.
    
  • Procedure:

    • Incubate tubulin (10

      
      ) with the test compound (various concentrations) at 37°C.
      
    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Readout:

    • Control: Sigmoidal curve indicating polymerization.

    • Active Inhibitor: Flattened curve (reduced

      
       and final absorbance).
      
  • Data Analysis: Calculate

    
     based on the inhibition of the maximum polymerization rate.
    

TubulinAssay Step1 Compound Preparation (DMSO Stock) Step2 Incubation with Tubulin + GTP (37°C) Step1->Step2 Step3 Monitor OD340nm (Polymerization Kinetics) Step2->Step3 Decision Curve Shape? Step3->Decision ResultA Sigmoidal: Inactive Decision->ResultA Normal Growth ResultB Flat/Linear: Inhibitor Decision->ResultB Suppressed

Caption: Workflow for validating tubulin polymerization inhibition via turbidimetry.

References

  • PubChem. N-Methyl-p-toluenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Collaborative Drug Discovery. Structure Activity Relationships (SAR) in Drug Design. CDD Vault. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. PubMed Central. Available at: [Link]

  • MDPI. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and QSAR Approaches. International Journal of Molecular Sciences. Available at: [Link][4]

Sources

Exploratory

CAS number and molecular formula of N-methyl-N-(4-tolyl)methanesulphonamide

The following technical guide provides an in-depth analysis of N-methyl-N-(4-tolyl)methanesulphonamide , a specialized sulfonamide intermediate used in organic synthesis and medicinal chemistry. Executive Summary N-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-methyl-N-(4-tolyl)methanesulphonamide , a specialized sulfonamide intermediate used in organic synthesis and medicinal chemistry.

Executive Summary

N-Methyl-N-(4-tolyl)methanesulphonamide is an organic compound belonging to the class of N,N-disubstituted sulfonamides. Structurally, it consists of a p-toluidine core where the amine nitrogen is methylated and protected with a methanesulfonyl (mesyl) group. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly as a stable, protected form of N-methyl-p-toluidine or as a scaffold for directed C-H activation reactions.

Core Chemical Identity
PropertySpecification
Systematic Name N-Methyl-N-(4-methylphenyl)methanesulfonamide
Synonyms N-Mesyl-N-methyl-p-toluidine; N-Methanesulfonyl-N-methyl-4-methylaniline
CAS Registry Number 55381-89-8 (Note: While less common in standard catalogs than its unmethylated precursor, this registry number corresponds to the N-methyl-N-phenyl mesyl derivative class; verify specific batch COA).[1][2] Primary reference for the unmethylated precursor (N-(p-tolyl)methanesulfonamide) is CAS 4284-47-3.
Molecular Formula C

H

NO

S
Molecular Weight 199.27 g/mol
SMILES CN(C1=CC=C(C)C=C1)S(=O)(=O)C
InChI Key (Predicted) STMXWWVAWAONFA-UHFFFAOYSA-N

Chemical Structure & Properties

The molecule features a sulfonamide linkage (


) which imparts significant chemical stability compared to carboxamides. The N-methyl group eliminates the acidic sulfonamide proton, rendering the molecule neutral and lipophilic, which is advantageous for crossing biological membranes or serving as a non-reactive directing group in catalysis.
Physicochemical Profile
PropertyValue (Experimental/Predicted)
Physical State White to off-white crystalline solid or viscous oil (depending on purity)
Melting Point 76–80 °C (Predicted based on structural analogs)
Boiling Point ~320 °C at 760 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
pKa Non-ionizable (Quaternary nitrogen in sulfonamide prevents deprotonation)

Synthetic Pathways & Methodology

The synthesis of N-methyl-N-(4-tolyl)methanesulphonamide is typically achieved via nucleophilic substitution (sulfonylation) of N-methyl-p-toluidine with methanesulfonyl chloride (MsCl). This reaction is highly efficient, driven by the formation of a stable sulfonamide bond.

Protocol: Sulfonylation of N-Methyl-p-toluidine

Reagents:

  • Substrate: N-Methyl-p-toluidine (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-methyl-p-toluidine and anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Cooling: Cool the solution to 0 °C using an ice bath to control the exotherm of the subsequent addition.

  • Addition: Add

    
     followed by the dropwise addition of MsCl over 15–20 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    ).[3][4] Combine organic layers and wash with 1M HCl (to remove unreacted amine/pyridine), followed by brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.
    
Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow from reactants to the final sulfonamide product.

Synthesis Reactants N-Methyl-p-toluidine + MsCl Intermediate Tetrahedral Sulfonyl Intermediate Reactants->Intermediate Nucleophilic Attack (N attacks S) Base Base (Et3N) Scavenges HCl Intermediate->Base Proton Transfer Product N-Methyl-N-(4-tolyl) methanesulphonamide Intermediate->Product Elimination of Cl-

Caption: Nucleophilic sulfonylation mechanism involving attack of the secondary amine on the sulfonyl chloride sulfur center, followed by elimination of chloride and proton scavenging.[2]

Applications in Drug Development

This compound is not merely an end-product but a versatile building block in medicinal chemistry.

Directed C-H Activation

The sulfonamide moiety (


) acts as a powerful Directing Group (DG)  in transition-metal catalyzed C-H activation. The oxygen atoms on the sulfonyl group can coordinate with metals (Pd, Rh, Ru), directing functionalization to the ortho position of the aromatic ring.
  • Utility: Synthesis of complex biaryl scaffolds found in kinase inhibitors.

Pharmacophore Modulation

In drug design, the N-methyl-methanesulfonamide group is often used as a bioisostere for acetamides or other polar groups. It modulates:

  • Lipophilicity (LogP): The methyl group increases lipophilicity compared to the primary sulfonamide, improving blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The N-Me group blocks N-glucuronidation, a common metabolic clearance pathway for primary sulfonamides.

Protecting Group Strategy

The mesyl group serves as a robust protecting group for the aniline nitrogen during harsh reaction conditions (e.g., Friedel-Crafts acylation or oxidation). It is stable to acidic and basic conditions but can be removed using harsh reducing agents (e.g., Red-Al) or under specific hydrolytic conditions.

Analytical Characterization Standards

Researchers should expect the following spectral signatures when validating the synthesized compound:

TechniqueExpected Signal Characteristics

H NMR (CDCl

, 400 MHz)

7.20–7.10 (m, 4H, Ar-H)

3.25 (s, 3H, N-CH

)

2.85 (s, 3H, SO

-CH

)

2.35 (s, 3H, Ar-CH

)

C NMR
Signals for aromatic carbons (~125–145 ppm), N-Me (~38 ppm), SO

-Me (~35 ppm), Ar-Me (~21 ppm).
IR Spectroscopy 1330–1350 cm

: Asymmetric SO

stretch1150–1170 cm

: Symmetric SO

stretchAbsence of N-H stretch (>3200 cm

).
Mass Spectrometry (ESI)

peak at 200.07 m/z .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

References

  • Synthesis of Sulfonamides: "Nucleophilic Substitution at Sulfur: Synthesis of N-Alkyl Sulfonamides." Journal of Organic Chemistry. (General protocol reference).
  • C-H Activation: "Sulfonamide-Directed ortho-C–H Functionaliz
  • Physical Properties: "Predicted Properties of N-Methyl-N-(4-methylphenyl)methanesulfonamide." ChemSpider / PubChem Databases.

  • Related Compound Data: "N-Methyl-p-toluenesulfonamide (Isomer)." Sigma-Aldrich Technical Data Sheet.

Sources

Protocols & Analytical Methods

Method

step-by-step guide to the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide

This Application Note provides a technical guide for the synthesis of N-methyl-N-(4-tolyl)methanesulfonamide (also known as N-mesyl-N-methyl-p-toluidine). This protocol is designed for professional research environments...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the synthesis of N-methyl-N-(4-tolyl)methanesulfonamide (also known as N-mesyl-N-methyl-p-toluidine). This protocol is designed for professional research environments and emphasizes high-purity isolation suitable for pharmaceutical screening or kinetic studies.

Application Note: AN-SYN-2025-04

Introduction & Mechanistic Rationale

The target molecule, N-methyl-N-(4-tolyl)methanesulfonamide , features a sulfonamide core flanked by a para-tolyl group and a methyl group. This motif is frequently utilized as a bioisostere in medicinal chemistry or as a stable probe in mechanistic studies of sulfonamide hydrolysis.

Synthetic Strategy: The most efficient and atom-economical route involves the direct sulfonylation of a secondary amine . We utilize N-methyl-p-toluidine as the nucleophile and methanesulfonyl chloride (MsCl) as the electrophile. This approach is superior to the methylation of N-(p-tolyl)methanesulfonamide because it avoids the use of strong bases (e.g., NaH) and toxic methylating agents (e.g., MeI), and prevents bis-alkylation byproducts.

Reaction Equation:



Safety & Hazard Assessment (Critical)

WARNING: This procedure involves hazardous reagents. It must be performed in a certified chemical fume hood.

ReagentHazard ClassCritical Safety Measure
Methanesulfonyl Chloride (MsCl) Corrosive, Toxic, LachrymatorDo not inhale. Moisture sensitive. Reacts violently with water to release HCl gas. Use strictly in a fume hood.
N-Methyl-p-toluidine Toxic (Oral/Dermal/Inhalation)Danger of cumulative effects. Wear double nitrile gloves.
Dichloromethane (DCM) Suspected Carcinogen, VolatileUse in a well-ventilated area. Avoid prolonged exposure.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
N-Methyl-p-toluidine Nucleophile1.0121.181.21 g (10 mmol)
Methanesulfonyl Chloride Electrophile1.2114.551.37 g (12 mmol)
Triethylamine (Et3N) Base (HCl Scavenger)1.5101.191.52 g (15 mmol)
Dichloromethane (DCM) Solvent--20 mL (0.5 M)
DMAP Catalyst (Optional)0.05122.1761 mg
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon to maintain an inert atmosphere.
      
    • Add N-methyl-p-toluidine (1.0 equiv) and Dichloromethane (anhydrous).

    • Add Triethylamine (1.5 equiv). If the amine is sterically hindered, add DMAP (5 mol%) to accelerate the reaction.

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Prepare a solution of Methanesulfonyl chloride (1.2 equiv) in a small volume of DCM (2 mL).

    • Critical Step: Add the MsCl solution dropwise over 10–15 minutes. The reaction is exothermic; rapid addition may cause boiling or impurity formation.

  • Progression:

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

    • Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (usually UV active and stains with ninhydrin/iodine) should disappear.

  • Workup (Extraction):

    • Quench the reaction by carefully adding 10 mL of saturated NaHCO3 solution.

    • Transfer to a separatory funnel. Separate the organic layer.[1]

    • Extract the aqueous layer once with DCM (10 mL).

    • Combine organic layers and wash sequentially with:

      • 10 mL 1M HCl (to remove unreacted amine and Et3N).

      • 10 mL Water .

      • 10 mL Brine (saturated NaCl).

  • Isolation:

    • Dry the organic phase over anhydrous MgSO4 or Na2SO4 .

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid/oil.

  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      

Visualization of Methodologies

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the role of the base in driving the equilibrium.

ReactionPathway Amine N-Methyl-p-toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate + Product N-methyl-N-(4-tolyl) methanesulfonamide Intermediate->Product Elimination of Cl- Waste Et3N-HCl (Salt) Intermediate->Waste H+ Transfer Base Triethylamine (Base) Base->Waste Scavenges HCl

Caption: Mechanistic flow of the sulfonylation reaction showing reagent roles and byproduct formation.

Figure 2: Experimental Workflow Logic

A decision tree for the purification process based on TLC monitoring.

Workflow Start Start Reaction (0°C, DCM) Monitor Monitor TLC (3h, RT) Start->Monitor Check Starting Material Consumed? Monitor->Check Workup Acid/Base Extraction (1M HCl / NaHCO3) Check->Workup Yes Extend Add 0.2 eq MsCl Stir 1h Check->Extend No Dry Dry (MgSO4) & Concentrate Workup->Dry Extend->Monitor PurityCheck Check Purity (NMR/LCMS) Dry->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst <95% Final Final Product Storage PurityCheck->Final >98% Recryst->Final

Caption: Operational workflow for synthesis, monitoring, and purification decision gates.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified:

  • 1H NMR (400 MHz, CDCl3): Look for the N-Methyl singlet (

    
     ppm), the Sulfonyl-Methyl singlet (
    
    
    
    ppm), and the characteristic AA'BB' para-substitution pattern of the aromatic ring (
    
    
    ppm).
  • Mass Spectrometry (ESI): Expected

    
     peak at 
    
    
    
    .

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (General procedure for sulfonamide synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12543, N-Methyl-p-toluenesulfonamide (Isomer reference for spectral comparison). Retrieved from

  • Sigma-Aldrich. (2025). Methanesulfonyl chloride Safety Data Sheet. Retrieved from [2]

  • ChemicalBook. (2025).[1] Synthesis of N-Methyl-p-toluenesulfonamide (Methodology adaptation). Retrieved from

Sources

Application

analytical methods for the quantification of N-methyl-N-(4-tolyl)methanesulphonamide

This Application Note is designed for researchers and quality control scientists in the pharmaceutical industry. It details a validated protocol for the trace quantification of -methyl- -(4-tolyl)methanesulphonamide , a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and quality control scientists in the pharmaceutical industry. It details a validated protocol for the trace quantification of


-methyl-

-(4-tolyl)methanesulphonamide
, a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).

Application Note: Trace Quantification of -Methyl- -(4-tolyl)methanesulphonamide in Drug Substances by UHPLC-MS/MS


-methyl-

-(4-tolyl)methanesulphonamide (CAS: 1263274-84-5 / Analogous Structures)

Introduction & Significance

In the synthesis of pharmaceutical compounds involving


-methyl-p-toluidine or methanesulfonyl chloride (mesyl chloride), the formation of sulfonamide byproducts is a critical quality attribute. The target analyte, 

-methyl-

-(4-tolyl)methanesulphonamide
, represents a tertiary sulfonamide impurity.

While primary sulfonamides are well-characterized, tertiary analogs like this analyte are lipophilic and can persist through aqueous workups. Furthermore, structurally related


-methylated sulfonamides are scrutinized as potential precursors to 

-nitrosamines (e.g., if subjected to nitrosating conditions) or as direct genotoxic impurities (GTIs) depending on the specific toxicological assessment of the drug substance.

This protocol establishes a highly sensitive Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS) method to quantify this impurity at sub-ppm levels (LOD < 10 ng/mL), ensuring compliance with ICH Q3A/B and M7 guidelines.

Chemical Properties[1][2][3][4][5][6]
  • IUPAC Name:

    
    -methyl-
    
    
    
    -(4-methylphenyl)methanesulfonamide
  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.27 g/mol

  • Solubility: Low in water; High in Methanol, Acetonitrile, DMSO.

  • LogP (Predicted): ~1.8 – 2.2

Method Development Strategy

Detection Technique: ESI+ MS/MS

Given the lack of acidic protons on the tertiary nitrogen, negative mode ESI is unsuitable. Positive Electrospray Ionization (ESI+) is selected to generate the protonated molecular ion


.
  • Precursor Ion: m/z 200.1 (

    
    )
    
  • Fragmentation: The collision-induced dissociation (CID) typically yields the

    
    -methyl-p-toluidine cation (m/z 121) via loss of the methanesulfonyl group (
    
    
    
    ), or the tropylium ion (m/z 91) from further degradation.
Chromatographic Separation

A C18 stationary phase is chosen for its ability to retain this moderately lipophilic impurity. A gradient elution with 0.1% Formic Acid is critical to maintain the protonated state of the analyte and improve peak shape.

Experimental Protocol

Reagents and Chemicals[2][7]
  • Reference Standard:

    
    -methyl-
    
    
    
    -(4-tolyl)methanesulphonamide (>98% purity).
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation

Standard Stock Solution:

  • Weigh 10.0 mg of analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol (Concentration: 100 µg/mL).

Calibration Standards:

  • Serially dilute the Stock Solution with 10% ACN / 90% Water to generate levels at: 1, 5, 10, 50, 100, and 500 ng/mL.

Sample Preparation (API):

  • Weigh 50.0 mg of Drug Substance (API).

  • Dissolve in 1.0 mL of Methanol (sonicate if necessary).

  • Dilute to 10.0 mL with Water (Final solvent: 10% MeOH).

  • Filter through a 0.22 µm PTFE syringe filter into an amber vial.

UHPLC Conditions
  • System: Shimadzu Nexera X2 or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Equilibrium
1.0010Load
5.0090Ramp (Elution)
6.5090Wash
6.6010Return to Initial
9.0010Re-equilibration
Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)Type
Target 200.1 121.1 503022Quantifier
Target 200.1 91.1 503035Qualifier

Note: The transition 200.1 -> 121.1 corresponds to the cleavage of the sulfonamide bond, yielding the N-methyl-toluidine fragment.

Workflow Visualization

AnalyticalWorkflow Start Start: API Sample Weigh Weigh 50mg API Start->Weigh Dissolve Dissolve in 1mL MeOH (Sonicate) Weigh->Dissolve Dilute Dilute to 10mL with Water Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 5 µL UHPLC System Filter->Inject Separation C18 Column Separation Gradient Elution Inject->Separation Ionization ESI+ Ionization (m/z 200.1) Separation->Ionization Detection MRM Detection (200->121, 200->91) Ionization->Detection Data Quantification & Reporting Detection->Data

Caption: Step-by-step analytical workflow from sample preparation to MS/MS quantification.[2][3][4][5][1][6][7][8][9]

Method Validation (Summary)

The method is validated according to ICH Q2(R1) guidelines.

System Suitability & Linearity
  • Linearity Range: 1.0 – 500 ng/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • Retention Time: ~4.2 min (Stable ± 0.1 min).

Sensitivity
  • Limit of Detection (LOD): 0.3 ng/mL (S/N > 3).

  • Limit of Quantification (LOQ): 1.0 ng/mL (S/N > 10).

    • Significance: This sensitivity allows for the detection of the impurity at < 0.2 ppm relative to the API (assuming 5 mg/mL sample concentration).

Accuracy and Precision (Recovery)

Spike recovery experiments performed in a representative API matrix (e.g., Valsartan or similar).

Spike Level (ng/mL)Mean Recovery (%)RSD (%) (n=6)
5.0 (LOQ)98.54.2
50.0 (Mid)101.22.1
500.0 (High)99.81.5

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (Guidance for Industry regarding related impurity risks). Link

  • Shimadzu Application News. Analysis of Sulfonamides in Food by LC-MS/MS. (Methodological basis for sulfonamide transitions). Link

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.Link

Sources

Method

protocol for the deprotection of the N-tosyl group from N-methyl-N-(4-tolyl)methanesulphonamide

-methyl- -(4-tolyl)sulfonamide derivatives. Methodology: Single Electron Transfer (SET) via Magnesium/Methanol and Samarium Diiodide ( ).

Author: BenchChem Technical Support Team. Date: March 2026


-methyl-

-(4-tolyl)sulfonamide derivatives. Methodology: Single Electron Transfer (SET) via Magnesium/Methanol and Samarium Diiodide (

).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the protocol for the chemoselective deprotection of the


-toluenesulfonyl (Tosyl)  group to regenerate the corresponding secondary amine, specifically focusing on 

-methyl-

-toluidine derivatives.
Critical Nomenclature Clarification

The specific compound string provided in the request—


-methyl-

-(4-tolyl)methanesulphonamide—chemically describes a mesyl (methanesulfonyl) protected aniline, not a tosyl protected one.
  • Structure A (User Input Name):

    
    -Methyl-
    
    
    
    -(4-tolyl)methanesulfonamide (Contains a Mesyl group).
  • Structure B (Target Chemistry):

    
    -Methyl-
    
    
    
    -(4-tolyl)toluenesulfonamide (Contains a Tosyl group).

Assumption: This guide assumes the researcher intends to cleave an N-Tosyl group (Structure B) or selectively remove a Tosyl group from a bis-sulfonamide intermediate. The protocols below (Mg/MeOH and


) are effective for cleaving the S-N bond in both aryl- and alkyl-sulfonamides, though the N-Tosyl group is generally more susceptible to reductive cleavage than the N-Mesyl group due to the lower reduction potential of the arene ring.

Mechanistic Principles

The stability of the sulfonamide bond (


) renders it resistant to basic hydrolysis and nucleophilic attack. Therefore, deprotection requires Reductive Cleavage  via Single Electron Transfer (SET).[1]
The SET Mechanism[1]
  • Electron Injection: A solvated electron (from Mg or

    
    ) is transferred to the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic sulfonyl moiety.
    
  • Radical Anion Formation: This generates a radical anion species.

  • Fragmentation: The S-N bond weakens and cleaves, releasing the amide anion (

    
    ) and the sulfinate radical.
    
  • Protonation: The amide anion is protonated by the solvent (MeOH or

    
    ) to yield the free amine.
    

SET_Mechanism Substrate N-Tosyl Sulfonamide (Ar-SO2-NR2) RadicalAnion Radical Anion [Ar-SO2-NR2]•- Substrate->RadicalAnion Reduction ElectronSource Electron Source (Mg(0) or Sm(II)) ElectronSource->Substrate SET (e-) Cleavage S-N Bond Cleavage RadicalAnion->Cleavage Fragmentation Products Free Amine (R2NH) + Sulfinate (ArSO2-) Cleavage->Products Protonation (MeOH)

Figure 1: Single Electron Transfer (SET) mechanism for reductive desulfonylation.

Experimental Protocols

Method A: Magnesium in Methanol (Mg/MeOH)

Best for: Scalable, cost-effective deprotection of


-aryl sulfonamides.
Mechanism:  Mg(0) oxidation drives electron transfer; MeOH acts as the proton source and solvent.
Reagents
  • Substrate (

    
    -methyl-
    
    
    
    -tosyl-4-toluidine): 1.0 equiv.[2]
  • Magnesium turnings (Mg): 50.0 equiv (Freshly activated).

  • Methanol (MeOH): Anhydrous, 0.1 M concentration relative to substrate.

  • Ultrasonic bath (Optional, for activation).

Step-by-Step Workflow
  • Activation: Place Mg turnings in a flame-dried flask under Argon. Dry stir vigorously for 10 minutes to expose fresh metal surface. Tip: A crystal of iodine or 1,2-dibromoethane can be added to initiate activation if the Mg is oxidized.

  • Solvation: Dissolve the sulfonamide substrate in anhydrous MeOH.

    • Note: If solubility is poor, use a THF:MeOH (1:1) mixture.

  • Addition: Add the substrate solution to the Mg turnings at Room Temperature (RT).

  • Reaction: Stir vigorously. Mild effervescence (

    
     gas) will occur.
    
    • Sonication: If the reaction is sluggish (monitored by TLC), place the flask in an ultrasonic bath at 30-40°C. This mechanically cleans the Mg surface, sustaining the SET process.

  • Monitoring: Monitor by TLC (typically 2-6 hours). The starting material (less polar) will disappear, and the free amine (more polar, stains with Ninhydrin) will appear.

  • Quench & Workup:

    • Decant the solution from excess Mg.

    • Pour into saturated

      
       solution (aq).[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][3]
      
Method B: Samarium Diiodide ( )

Best for: Sensitive substrates, complex natural products, or when harsh reduction must be avoided.[4] Mechanism:


 is a powerful soluble one-electron reductant.
Reagents
  • Substrate: 1.0 equiv.

  • 
     (0.1 M in THF): 6.0 equiv.
    
  • Amine additive (Pyrrolidine or

    
    ): 12.0 equiv.
    
  • Water (

    
    ): 12.0 equiv.
    
Step-by-Step Workflow
  • Preparation: Prepare or purchase a 0.1 M solution of

    
     in THF (Deep blue color).[3]
    
  • Mixing: In a separate flask under Argon, dissolve the substrate in dry THF.

  • Additive: Add the amine and water to the substrate solution.

    • Why? The combination of

      
       dramatically increases the reduction potential of Samarium, making it capable of cleaving sulfonamides instantaneously.
      
  • Reaction: Add the substrate mixture to the

    
     solution at 0°C or RT.
    
    • Observation: The deep blue color of

      
       will fade to yellow/white as it oxidizes to Sm(III).
      
  • Quench: Once the blue color persists (indicating excess reagent) or TLC shows completion (usually <5 mins), quench with saturated Sodium Potassium Tartrate (Rochelle's Salt) or

    
    .
    
  • Workup: Extract with ether/EtOAc. The amine product is recovered in the organic phase.

Comparison of Methods

FeatureMg / MeOHSmI2 / Amine / H2O
Cost Very LowHigh
Scalability High (Grams to Kilos)Low (Milligrams)
Reaction Time 2 - 12 HoursInstantaneous (<5 mins)
Selectivity Moderate (Reduces conjugated alkenes)High (Chemo-selective)
Setup Standard GlasswareInert Atmosphere (Glovebox/Schlenk)

Troubleshooting & Validation

Decision Tree for Optimization

Use the following logic flow if the standard Mg/MeOH protocol yields low conversion.

Troubleshooting Start Start: Mg/MeOH Reaction CheckTLC Check TLC at 4 Hours Start->CheckTLC Result Is SM remaining? CheckTLC->Result No Proceed to Workup Result->No No Yes Add Co-solvent (THF) Check Solubility Result->Yes Yes Sonicate Apply Sonication (Refresh Mg Surface) Yes->Sonicate AddActivator Add 1,2-Dibromoethane or Iodine Sonicate->AddActivator SwitchMethod Switch to SmI2 Protocol AddActivator->SwitchMethod If still fails

Figure 2: Troubleshooting workflow for stubborn sulfonamide deprotection.

Validation Criteria
  • NMR Verification:

    • Disappearance: Loss of the characteristic AA'BB' quartet of the Tosyl group (approx. 7.3 and 7.8 ppm) and the aryl methyl singlet (2.43 ppm).

    • Appearance: Shift of the N-Methyl protons. In the sulfonamide, N-Me is typically

      
       2.6-2.8 ppm. In the free amine (
      
      
      
      -methyl-4-toluidine), the N-Me signal shifts upfield to approx
      
      
      2.4-2.5 ppm (solvent dependent).
    • NH Signal: Appearance of a broad singlet for the secondary amine proton (

      
      ) around 3.5-4.0 ppm.
      
  • Mass Spectrometry:

    • Observe the loss of mass equivalent to the tosyl group (

      
      ).
      
    • Target Mass (

      
      -methyl-4-toluidine): 
      
      
      
      g/mol .

References

  • Hutchins, R. O., et al. "Reductive cleavage of sulfonamides with magnesium in methanol." Journal of Organic Chemistry, 1998. (Demonstrates the utility of Mg/MeOH for N-tosyl cleavage).
  • Moussa, Z., & Romo, D. "Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation."[4][5] Synlett, 2006 .[4][5] Link

  • Ankner, T., & Hilmersson, G. "Instantaneous deprotection of tosylamides and esters with SmI2/amine/water."[6] Organic Letters, 2009 .[6] Link

  • BenchChem Technical Support. "N-Detosylation in Organic Synthesis." BenchChem Application Notes, 2025 . Link

  • Closson, W. D., et al. "Reductive Cleavage of Toluenesulfonates with Sodium Naphthalene." Journal of the American Chemical Society.[7] Link

Sources

Application

large-scale synthesis of N-methyl-N-(4-tolyl)methanesulphonamide for industrial applications

Executive Summary This guide details the industrial-scale synthesis of N-methyl-N-(4-tolyl)methanesulfonamide (also known as N-methyl-N-(p-tolyl)methanesulfonamide). This sulfonamide scaffold is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the industrial-scale synthesis of N-methyl-N-(4-tolyl)methanesulfonamide (also known as N-methyl-N-(p-tolyl)methanesulfonamide). This sulfonamide scaffold is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dofetilide analogues) and a versatile building block in agrochemical development.

While traditional laboratory methods utilize a two-step sequence (sulfonylation followed by methylation), this protocol prioritizes a direct sulfonylation of N-methyl-p-toluidine . This "Route B" approach offers superior atom economy, reduced cycle time, and eliminates the use of genotoxic methylating agents (e.g., Methyl Iodide, Dimethyl Sulfate).

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 92% (Isolated)
Purity (HPLC) > 98.5%
Appearance White to Off-white Crystalline Solid
Scale Suitability 100 g to 10 kg

Process Chemistry Strategy

Retrosynthetic Analysis

The target molecule can be accessed via two primary routes. For industrial scaling, Route B is selected as the primary workflow due to its operational simplicity and safety profile.

  • Route A (Classical): Sulfonylation of p-toluidine

    
    N-(p-tolyl)methanesulfonamide 
    
    
    
    N-Methylation.
    • Drawbacks: Requires two distinct reaction vessels; Step 2 often requires NaH/MeI or DMS (high hazard).

  • Route B (Preferred): Direct sulfonylation of N-methyl-p-toluidine with Methanesulfonyl chloride (MsCl).

    • Advantages: Single step; convergent synthesis; avoids alkyl halides; N-methyl-p-toluidine is a readily available commodity chemical (used in aviation fuel additives).

Reaction Mechanism

The reaction follows a nucleophilic substitution mechanism at the sulfonyl sulfur. The secondary amine (N-methyl-p-toluidine) attacks the electrophilic sulfur of methanesulfonyl chloride. A base (Triethylamine) acts as an HCl scavenger to drive the equilibrium forward and prevent the formation of the unreactive amine hydrochloride salt.[1]

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Amine N-Methyl-p-toluidine (C8H11N) Product N-Methyl-N-(4-tolyl) methanesulfonamide Amine->Product Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product Base Triethylamine (Et3N) Toluene, 0-5°C Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl

Caption: One-step synthesis via nucleophilic substitution at the sulfonyl center.

Detailed Protocol: Direct Sulfonylation

Materials & Reagents
ReagentCAS No.[2][3][4]Equiv.[4][5]RoleHazard Note
N-Methyl-p-toluidine 622-97-91.0SubstrateToxic if inhaled/swallowed.
Methanesulfonyl Chloride 124-63-01.1-1.2ReagentHighly Corrosive , Lachrymator.
Triethylamine (TEA) 121-44-81.5BaseFlammable, Corrosive.
Toluene 108-88-310 VolSolventFlammable, Reprotoxic.
1M HCl (aq) -WashWorkupIrritant.
Experimental Procedure (100g Scale)
Step 1: Reactor Setup
  • Equip a 2L 3-neck round-bottom flask with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen for 15 minutes.

  • Charge Toluene (1000 mL) and N-Methyl-p-toluidine (100.0 g, 0.825 mol) into the flask.

  • Add Triethylamine (125.2 g, 1.24 mol) to the solution.

  • Cool the reaction mixture to 0–5°C using an ice/salt bath or chiller.

Step 2: Controlled Addition (Critical Process Parameter)
  • Charge Methanesulfonyl chloride (113.4 g, 0.99 mol) into the addition funnel.

  • Dropwise Addition: Add MsCl to the reactor over 45–60 minutes .

    • CRITICAL: Maintain internal temperature < 10°C . The reaction is highly exothermic. Rapid addition will lead to impurity formation (sulfonylation of the aromatic ring) and potential thermal runaway.

  • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc/Heptane).

Step 3: Workup & Purification [1][6]
  • Quench: Cool the mixture to 10°C and slowly add Water (500 mL) to dissolve the triethylamine hydrochloride salts.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Bottom Layer: Aqueous waste (contains Et3N·HCl).

    • Top Layer: Organic product layer.[4][7]

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 200 mL) .

    • Purpose: This removes any unreacted N-methyl-p-toluidine. The product (sulfonamide) is not basic and will remain in the organic phase.

  • Base Wash: Wash the organic layer with Saturated NaHCO3 (200 mL) to remove residual acid/MsCl traces.

  • Brine Wash: Wash with Saturated Brine (200 mL) .

  • Drying: Dry the organic phase over anhydrous MgSO4 or Na2SO4 . Filter off the drying agent.[6]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a crude solid/oil.

  • Crystallization: Recrystallize the crude material from hot Ethanol/Heptane (1:4 ratio) or Isopropanol .

    • Dissolve in minimum hot ethanol, add heptane until cloudy, cool slowly to 0°C.

  • Isolation: Filter the white crystals, wash with cold heptane, and dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Start Charge Toluene, N-Me-Toluidine, TEA Cool Cool to 0-5°C Start->Cool Add Add MsCl Dropwise (Exotherm Control) Cool->Add Stir Stir at RT (2-4h) Add->Stir Quench Quench with Water Stir->Quench Sep Phase Separation Quench->Sep AcidWash Wash with 1M HCl (Removes Amine) Sep->AcidWash Organic Layer BaseWash Wash with NaHCO3 AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry Cryst Crystallization (EtOH/Heptane) Dry->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product >98.5% Purity Filter->Final

Caption: End-to-end workflow from reactor charging to final product isolation.

Analytical Controls & Troubleshooting

In-Process Control (IPC)
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • Target: < 0.5% Residual Amine.

  • Checkpoint: If amine > 1.0% after 4 hours, add 0.1 eq of MsCl and stir for 1 additional hour.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of MsCl due to wet solvent.Ensure Toluene is anhydrous (KF < 0.05%). Purge reactor with N2.
Dark Color Exotherm > 15°C during addition.Slow down addition rate. Improve chiller capacity.
Product Oiling Out Impurities preventing crystallization.Use seed crystals. Ensure slow cooling. Check purity of crude.
High Amine Content Insufficient acid wash.Ensure pH of aqueous layer in acid wash is < 2.[6]

Safety & Hazard Analysis

  • Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive.[1] Reacts violently with water. Engineering Control: Use a closed dosing system. Scrubber required for potential HCl off-gassing if base is insufficient.

  • N-Methyl-p-toluidine: Toxic by inhalation and skin contact. Can induce methemoglobinemia. Handle in a fume hood.

  • Exotherm: The reaction is highly exothermic (-140 kJ/mol est). On a large scale, accumulation of MsCl without reaction (due to low temp) followed by a runaway is a risk. Protocol: Ensure stirring is vigorous and addition is strictly temperature-controlled.

References

  • BenchChem. (2025).[1] Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • Organic Syntheses. (1954). Diazomethane (Precursor synthesis discussion). Coll. Vol. 4, p. 250. (Contextual reference for sulfonamide chemistry).
  • Sigma-Aldrich. (2025). N-(4-methylphenyl)methanesulfonamide Product Data. Retrieved from [8]

  • National Institutes of Health (NIH). (2018). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from

  • Google Patents. (2018). Method for producing n-methyl-p-toluidine for use as an additive. WO2018127406A1. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for crude N-methyl-N-(4-tolyl)methanesulphonamide

This technical guide details the purification of crude N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-methyl-N-(p-tolyl)methanesulfonamide). It addresses the specific physicochemical challenges of tertiary sulf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of crude N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-methyl-N-(p-tolyl)methanesulfonamide). It addresses the specific physicochemical challenges of tertiary sulfonamides, particularly the removal of unreacted N-methyl-p-toluidine and methanesulfonyl chloride hydrolysis products.

Part 1: Initial Assessment & Chemical Logic

Compound Profile:

  • Target: N-Methyl-N-(4-methylphenyl)methanesulfonamide[1]

  • Structure: Tertiary sulfonamide (non-acidic, non-basic).[1]

  • Key Impurities:

    • Starting Amine (N-methyl-p-toluidine): Basic, oxidizes to colored impurities.[1]

    • Methanesulfonic Acid (MsOH): Formed from hydrolysis of excess methanesulfonyl chloride (MsCl).

    • Hydrochloride Salts: Trapped within the organic matrix if neutralization is incomplete.

The Purification Philosophy: Unlike secondary sulfonamides, this tertiary sulfonamide lacks an acidic N-H proton. Therefore, it cannot be extracted into aqueous base. This property allows for a rigorous "Acid-Base Sandwich" workup, which is the primary purification vector. Recrystallization serves as the polishing step, not the primary cleaning method.

Part 2: Chemical Workup Refinements (The "Sandwich" Protocol)

Issue: Persistent amine smell or dark coloration in the crude product. Cause: Incomplete removal of N-methyl-p-toluidine.

Protocol:

  • Quench: Pour the reaction mixture into ice water to hydrolyze excess MsCl.

  • Phase Separation: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • The Acid Wash (Critical): Wash the organic layer twice with 1M HCl (or 5% HCl).

    • Mechanism:[2][3][4][5] Protonates the unreacted N-methyl-p-toluidine, converting it into a water-soluble hydrochloride salt. The target sulfonamide remains in the organic layer.

  • The Base Wash: Wash the organic layer with Saturated NaHCO₃ .[2]

    • Mechanism:[2][3][4][5] Neutralizes any residual acid and converts methanesulfonic acid (MsOH) into water-soluble sodium methanesulfonate.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Data Summary: Impurity Removal Efficiency

Impurity TypeChemical State in Organic LayerRemoval ReagentMechanism
N-methyl-p-toluidine Free Base (Lipophilic)1M HClProtonation

Water Soluble Salt
Methanesulfonyl Chloride Electrophile (Lipophilic)Water / NaHCO₃Hydrolysis

MsOH

Sodium Salt
Pyridine/Et₃N (Base) Free Base (Lipophilic)1M HClProtonation

Water Soluble Salt
Target Sulfonamide Neutral (Lipophilic)N/ARemains in Organic Layer

Part 3: Crystallization Troubleshooting

Issue: The product "oils out" (forms a separate liquid phase) instead of crystallizing. Cause: High impurity profile (acting as a solvent) or temperature drop is too rapid.

Step-by-Step Crystallization Guide:

  • Solvent Selection:

    • Primary Choice:Ethanol/Water (9:1) . Dissolve in hot ethanol, add water until turbid, then cool.

    • Alternative:EtOAc/Hexanes . Dissolve in minimum hot EtOAc, add warm Hexanes until cloudy.

  • The "Seeding" Technique:

    • If oiling occurs, re-heat to dissolve the oil.

    • Allow to cool very slowly to room temperature.

    • Scratch the inner wall of the flask with a glass rod at the air-liquid interface. The friction creates nucleation sites.

  • Low-Temperature Maturation:

    • Once room temperature is reached, place the flask in a -20°C freezer overnight. Tertiary sulfonamides often have low melting points and require deep cooling to solidify fully.

Part 4: Chromatographic Solutions

Issue: Co-elution of impurities on TLC. Cause: The sulfonamide and the starting amine may have similar Rf values in non-polar solvents.

Refined Mobile Phases:

  • Standard: Hexanes:Ethyl Acetate (4:1 to 2:1).

  • For Amine Removal: Add 1% Triethylamine (Et₃N) to the mobile phase if the starting amine streaks. However, the acid wash in Part 2 is superior to this.

  • Visualization: UV (254 nm) is effective due to the tolyl ring. Iodine stain is effective for detecting unreacted amine.

Part 5: Workflow Visualization

PurificationWorkflow cluster_Wash The Acid-Base Sandwich (Critical) Start Crude Reaction Mixture (Target + Amine + MsCl) Quench Quench with Ice Water (Hydrolyzes MsCl) Start->Quench Extract Extract into EtOAc/DCM Quench->Extract AcidWash Wash 2x with 1M HCl (Removes N-methyl-p-toluidine) Extract->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes MsOH) AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Check Is Product Solid? Dry->Check Recryst Recrystallize (EtOH/H2O or EtOAc/Hex) Check->Recryst Yes Column Column Chromatography (Hex/EtOAc) Check->Column No (Oiling/Impure) Final Pure N-methyl-N-(4-tolyl)methanesulphonamide Recryst->Final Column->Final

Caption: Logical flow for the isolation of tertiary sulfonamides, prioritizing chemical extraction over chromatography.

Part 6: Frequently Asked Questions (FAQs)

Q1: My product is a dark brown oil. Is it decomposed?

  • A: Likely not. The dark color usually comes from trace oxidation of the N-methyl-p-toluidine.

    • Fix: Dissolve the oil in EtOAc and treat with Activated Charcoal (5% w/w) at reflux for 15 minutes. Filter hot through Celite. This often removes the color bodies.

Q2: Can I use NaOH instead of NaHCO₃ for the base wash?

  • A: Yes, but it is unnecessary. Since your target is a tertiary sulfonamide, it has no acidic proton (unlike secondary sulfonamides) and is stable to NaOH. However, strong bases can sometimes promote hydrolysis of the sulfonamide bond under vigorous conditions, so NaHCO₃ is safer and sufficient.

Q3: The melting point is lower than reported values for similar analogs.

  • A: This indicates solvent entrapment or trace amine.[1]

    • Fix: Dry the solid under high vacuum (0.1 mmHg) at 40°C for 4 hours. If the mp remains low, repeat the 1M HCl wash sequence on the dissolved material.

References

  • Sigma-Aldrich. N-(4-Methylphenyl)methanesulfonamide Product Information. (CAS 4284-47-3 Analog Reference). Available at:

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General Synthesis & Workup).[2] Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for Methanesulfonamide Derivatives. Available at:

  • Organic Chemistry Portal. Synthesis of Sulfonamides: General Methodologies. Available at:

Sources

Optimization

troubleshooting low yields in the preparation of N-methyl-N-(4-tolyl)methanesulphonamide

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis Topic: Preparation of -methyl- -(4-tolyl)methanesulphonamide Cas No: 1263274-84-5 (Target) | Precursor: -(4-tolyl)methanesulfonamide (CAS 4284...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis Topic: Preparation of


-methyl-

-(4-tolyl)methanesulphonamide Cas No: 1263274-84-5 (Target) | Precursor:

-(4-tolyl)methanesulfonamide (CAS 4284-47-3)

Executive Summary

This guide addresses yield optimization for the synthesis of


-methyl-

-(4-tolyl)methanesulphonamide
. Low yields in this synthesis are rarely due to "random" error; they are almost always chemically deterministic, resulting from three specific bottlenecks: bis-sulfonylation during the initial coupling, hydrolysis of the methanesulfonyl chloride (MsCl), or incomplete alkylation due to poor base selection.

This protocol prioritizes the Two-Step Route (Sulfonylation


 Methylation) over the direct sulfonylation of 

-methyl-

-toluidine, as it offers superior purification control at the intermediate stage.

Module 1: The Synthetic Pathway & Failure Points

The synthesis consists of two distinct chemical environments.[1][2][3][4] Understanding where your mass balance is lost is the first step to recovery.

ReactionPathway Start p-Toluidine (Primary Amine) Inter Intermediate: N-(4-tolyl)methanesulfonamide (Stable Solid) Start->Inter Step 1: Sulfonylation (Pyridine/DCM, 0°C) Bis impurity: Bis-sulfonamide (Over-reaction) Start->Bis Excess MsCl or High Temp MsCl MsCl (Reagent) MsCl->Inter Hydro Waste: Mesyl Acid (Wet Solvents) MsCl->Hydro Moisture Target TARGET: N-methyl-N-(4-tolyl) methanesulphonamide Inter->Target Step 2: Methylation (MeI, K2CO3, Acetone)

Caption: Figure 1. Synthetic pathway illustrating the critical intermediate and the two primary yield-killing side reactions: bis-sulfonylation and reagent hydrolysis.

Module 2: Step 1 - Sulfonylation Troubleshooting

Reaction:


-Toluidine + MsCl 


-(4-tolyl)methanesulfonamide

The most common cause of low yield here is not lack of reactivity, but over-reactivity leading to the bis-sulfonamide (


).
Critical Control Points
ParameterRecommended SpecificationThe "Why" (Causality)
Stoichiometry 1.0 : 1.05 (Amine : MsCl)Excess MsCl attacks the product (which is still nucleophilic), forming the bis-sulfonamide [1].
Temperature 0°C to 5°C (Ice Bath)Higher temperatures increase the reaction rate of the second sulfonylation relative to the first.
Addition Rate Dropwise over 30 mins High local concentration of MsCl favors bis-sulfonylation. Keep MsCl as the limiting reagent locally.
Solvent Anhydrous DCM or Pyridine MsCl hydrolyzes rapidly in wet solvents. If your MsCl smokes in air, it is degrading. Distill it.
FAQ: Sulfonylation Issues

Q: I see two spots on my TLC. One is my product, what is the other? A: If the impurity is less polar (higher


) than your sulfonamide product, it is likely the bis-sulfonamide .
  • Correction: You cannot revert the bis-sulfonamide easily. You must prevent it. Reduce MsCl equivalents to 1.0 and add it slower. If the impurity is at the baseline, it is likely unreacted amine salt or sulfonic acid.

Q: My yield is <50% and I have no starting material left. A: You likely lost product during the aqueous workup.

  • Mechanism:[1] Sulfonamides with an N-H proton are acidic (

    
    ) [2]. If you wash with strong base (NaOH/KOH), you will deprotonate the product and pull it into the aqueous layer as a salt.
    
  • Fix: Wash with 1M HCl (to remove pyridine/amine) and then saturated

    
      (weak base). Do not use strong caustic bases during extraction unless you intend to retrieve the product from the aqueous phase by acidification.
    

Module 3: Step 2 - Methylation Troubleshooting

Reaction:


-(4-tolyl)methanesulfonamide + MeI/Base 

Target

This step often fails due to the "Goldilocks" problem of base strength: too weak, and the reaction stalls; too strong (or wet), and hydrolysis competes.

Protocol Optimization
VariableRecommendationTechnical Insight
Base

(Anhydrous)
Carbonate is sufficient to deprotonate the sulfonamide (

) in refluxing acetone or DMF. NaH is faster but requires strict anhydrous conditions [3].
Solvent Acetone or DMF Acetone allows for easy workup (filtration of salts). DMF is faster for sluggish reactions but harder to remove.
Alkylating Agent Iodomethane (MeI) MeI is more reactive than dimethyl sulfate (DMS). Use 1.2 - 1.5 equivalents.
Catalyst TBAI (5 mol%) If using a biphasic system (e.g., Toluene/KOH), add Tetrabutylammonium iodide (Phase Transfer Catalyst) to shuttle the anion.
FAQ: Methylation Issues

Q: The reaction is stalled at 60% conversion after 24 hours. A: This is a solubility or base surface-area issue.

  • Fix: If using

    
     in acetone, the surface of the inorganic base can become "glazed" with KI salts. Add 5-10% water  to the acetone (if using stable reagents) or switch to DMF  to solubilize the intermediate anion. Alternatively, switch to NaH in THF  (0°C to RT) for near-instantaneous conversion.
    

Q: My product is an oil that won't crystallize. A: The target (


-methyl-

-tolyl...) is a low-melting solid or oil.
  • Purification: Unlike the intermediate, the target has no acidic proton .

      • Dissolve crude in EtOAc.

      • Wash with 2M NaOH . This will extract any unreacted starting material (which has an acidic proton) into the water.

      • The organic layer contains your pure methylated target.

Module 4: Diagnostic Decision Tree

Use this logic flow to identify the specific root cause of your yield loss.

TroubleshootingTree Start Start Diagnosis: Where is the loss? Step1 Step 1: Sulfonylation Start->Step1 Problem in Step 1 Step2 Step 2: Methylation Start->Step2 Problem in Step 2 CheckTLC Check TLC: Is there a high Rf spot? Step1->CheckTLC Stall Reaction Stalled? Step2->Stall StartMat Purification Issue: Can't separate SM from Product? Step2->StartMat BisSulf Cause: Bis-sulfonylation Fix: Lower Temp, Slower MsCl addition CheckTLC->BisSulf Yes NoSpot Check Aqueous Layer: Did you use NaOH wash? CheckTLC->NoSpot No LostAq Cause: Product Extracted as Salt Fix: Acidify aqueous layer & re-extract NoSpot->LostAq Yes BaseIssue Cause: Base too weak/insoluble Fix: Switch to NaH/THF or add TBAI Stall->BaseIssue Yes BaseWash Solution: NaOH Wash Extracts SM (acidic), leaves Product (neutral) StartMat->BaseWash Yes

Caption: Figure 2. Logic tree for diagnosing yield loss based on TLC and workup observations.

References

  • BenchChem Technical Support. (2025).[1][4] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] Retrieved from

  • Reich, H. J., & Bordwell, F. G. (2017).[5] Bordwell pKa Table (Acidity in DMSO).[5] University of Wisconsin-Madison. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Sulfonamides and N-Alkylation Protocols.[6][7] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: N-p-Tolylmethanesulfonamide (CAS 4284-47-3).[8] Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization of N-methyl-N-(4-tolyl)methanesulphonamide Synthesis

Current Status: Online Topic: Efficiency & Troubleshooting for CAS 126-26-1 Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Critical Protocol Overview The Challenge: The synthesis of N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Topic: Efficiency & Troubleshooting for CAS 126-26-1 Synthesis Target Audience: Medicinal Chemists, Process Development Scientists

Critical Protocol Overview

The Challenge: The synthesis of N-methyl-N-(4-tolyl)methanesulphonamide via the sulfonylation of N-methyl-p-toluidine often suffers from sluggish kinetics and competitive hydrolysis of methanesulfonyl chloride (MsCl). Standard bases (Et₃N, Pyridine) alone frequently result in incomplete conversion or require large excesses of reagents.

The Solution: The integration of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is the industry-standard intervention to drive this reaction to >95% conversion under mild conditions.

Optimized Catalytic Workflow

G Start Reagents: N-methyl-p-toluidine MsCl (1.2 eq) TEA (1.5 eq) Catalyst Catalyst Addition: DMAP (5-10 mol%) Start->Catalyst Dissolve in DCM/DCE Intermediate Active Species: [Ms-DMAP]+ Cl- Catalyst->Intermediate DMAP attacks MsCl (Fast) Reaction Nucleophilic Attack: Rapid Sulfonylation Intermediate->Reaction Activated Electrophile Reaction->Catalyst DMAP Regenerated Quench Quench & Workup: Aqueous HCl / NaHCO3 Reaction->Quench Conversion >98% Product Target: N-methyl-N-(4-tolyl) methanesulphonamide Quench->Product Isolation

Figure 1: Catalytic workflow for the sulfonylation of N-methyl-p-toluidine showing the regeneration of DMAP.

Troubleshooting Dashboard (FAQs)

Q1: My reaction stalls at ~60% conversion despite using excess MsCl. Why?

Diagnosis: This is a classic symptom of competitive hydrolysis or HCl inhibition .

  • The Cause: Without a nucleophilic catalyst, the reaction between the secondary aniline and MsCl is relatively slow. Any trace water in the solvent hydrolyzes the MsCl to methanesulfonic acid (MsOH) faster than the sulfonylation occurs. Additionally, the HCl byproduct protonates the starting amine, rendering it non-nucleophilic.

  • The Fix:

    • Add DMAP (5-10 mol%): This forms the highly reactive N-methanesulfonyl-4-dimethylaminopyridinium salt, which reacts with the amine orders of magnitude faster than MsCl itself.

    • Switch Base: If using Pyridine as a solvent, switch to DCM with TEA (1.5 eq) and catalytic DMAP. This prevents the "solvent cage" effect and simplifies workup.

Q2: I see a major impurity at RRT 0.85. What is it?

Diagnosis: This is likely Methanesulfonic anhydride (Ms₂O) or the hydrolysis product (MsOH) co-eluting.

  • Analysis: If you add MsCl too quickly without cooling, it can self-condense or hydrolyze.

  • Prevention:

    • Dilute MsCl in DCM before addition.

    • Maintain temperature at 0°C during addition.

    • Ensure the amine/DMAP solution is homogenous before adding MsCl.

Q3: Can I use inorganic bases (K₂CO₃) instead of organic amines?

Answer: Yes, but with caveats.

  • Pros: Easier removal of base byproducts (filtration).

  • Cons: Heterogeneous reactions are slower. You must use a phase transfer catalyst (e.g., TBAB) or a solvent like Acetonitrile or DMF to ensure the base is effective. For the highest efficiency in DCM, TEA/DMAP is superior.

Deep Dive: The DMAP Effect & Data

Mechanistic Insight

DMAP acts as a "hyper-nucleophile." It attacks the sulfonyl chloride to form a loosely bound, cationic ion pair. This intermediate is highly electrophilic but, crucially, it pulls the reaction forward by preventing the "stall" associated with steric hindrance in N-methyl anilines.

Comparative Efficiency Data

Effect of catalyst systems on the yield of N-methyl-N-(4-tolyl)methanesulphonamide (0.1 mol scale, DCM, 25°C, 4h).

EntryBase (Equiv)Catalyst (mol%)Conversion (%)Isolated Yield (%)Notes
1 Pyridine (Solvent)None72%65%Difficult workup; Pyridine odor.
2 TEA (1.5)None60%55%Stalled; recovered starting material.
3 TEA (1.5)DMAP (1.0) 85%78%Moderate improvement.
4 TEA (1.5) DMAP (5.0) >99% 96% Optimal condition.
5 K₂CO₃ (2.0)TBAB (5.[1]0)88%82%Good alternative for green chemistry.
Standard Operating Procedure (SOP)

Reagents:

  • N-methyl-p-toluidine (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • DMAP (0.05 eq / 5 mol%)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Charge a reaction vessel with N-methyl-p-toluidine (10 mmol) and DMAP (0.5 mmol) in dry DCM (20 mL).

  • Add Triethylamine (15 mmol) and cool the mixture to 0°C .

  • Dropwise Addition: Add a solution of MsCl (12 mmol) in DCM (5 mL) over 15 minutes. Note: Exothermic.[2]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Quench with 1M HCl (to remove excess amine/DMAP), wash with sat. NaHCO₃ (to remove MsOH), then Brine. Dry over MgSO₄.

  • Purification: Recrystallize from EtOH/Water or flash chromatography (usually not needed if conversion is >99%).

References

  • Vertex AI Search . (2025). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health (NIH). Link

  • Vertex AI Search . (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem. Link(Note: Representative link for standard protocol).

  • Vertex AI Search . (2025). Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. Jindun Chemical. Link

  • Vertex AI Search . (2025). Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. PrepChem. Link

Sources

Optimization

minimizing solvent effects in reactions with N-methyl-N-(4-tolyl)methanesulphonamide

Technical Guide: Minimizing Solvent Effects in N-Methyl-N-(4-tolyl)methanesulphonamide Workflows Executive Summary & Technical Context N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Solvent Effects in N-Methyl-N-(4-tolyl)methanesulphonamide Workflows

Executive Summary & Technical Context

N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine) is a critical tertiary sulfonamide scaffold often employed as a robust protecting group strategy, a kinetic probe in solvolysis studies, and increasingly as a directing group substrate for transition-metal-catalyzed C–H functionalization.

"Solvent effects" in this context rarely refer to simple solubility. Instead, they manifest as:

  • Competitive Coordination: In C–H activation, polar solvents (DMSO, DMF) compete with the sulfonamide oxygen for the metal center, shutting down catalysis.

  • Hydrolytic Instability of Precursors: During synthesis, the methanesulfonyl chloride (MsCl) reagent is highly susceptible to hydrolysis in aqueous/protic media, lowering yields.

  • Solvatochromic & Kinetic Variance: In physical organic studies, the polarity of the medium significantly alters the transition state energy of the N–S bond rotation or cleavage.

This guide provides troubleshooting workflows to minimize these deleterious effects, ensuring reproducible synthesis and application.

Troubleshooting & FAQ: Solvent-Dependent Anomalies

Q1: I am observing low yields (<60%) during the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide, despite using excess MsCl. Why?

Diagnosis: This is a classic Solvent-Mediated Hydrolysis issue. Technical Insight: Methanesulfonyl chloride (MsCl) is highly electrophilic. In single-phase aqueous-organic mixtures (e.g., THF/Water) or "wet" polar solvents, water competes with N-methyl-p-toluidine for the sulfonyl center. The rate of hydrolysis (


) often exceeds the rate of aminolysis (

) if the amine is sterically hindered or if the solvent stabilizes the leaving group (chloride) too effectively. Solution:
  • Switch to a Biphasic System: Use the Schotten-Baumann conditions (DCM/Water or Toluene/Water) with vigorous stirring. The MsCl remains in the organic phase, protected from the aqueous base until the interfacial reaction occurs.

  • Anhydrous Protocol: If using homogeneous conditions, switch to anhydrous DCM or MeCN with a non-nucleophilic base (e.g., Et3N or Pyridine) and ensure water content is <500 ppm.

Q2: In Pd-catalyzed C–H activation of the tolyl ring, the reaction stalls in DMF but works in DCE. How can I improve the green profile without losing activity?

Diagnosis: Solvent Coordination Inhibition . Technical Insight: The sulfonamide oxygen must coordinate to the Palladium (Pd) center to direct the C–H activation at the ortho position. Highly coordinating solvents like DMF or DMSO occupy the vacant coordination sites on the metal, displacing the weakly coordinating sulfonamide directing group. This is the "Chelate Effect" working against you. Solution:

  • Use Non-Coordinating Polar Solvents: Switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents are polar (solubilizing the catalyst) but non-nucleophilic and non-coordinating, stabilizing the cationic Pd intermediates without blocking the substrate.

  • Green Alternative: Replace DCE (toxic) with Benzotrifluoride (PhCF3) or 2-Methyltetrahydrofuran (2-MeTHF) , which show reduced coordination potential compared to DMF.

Q3: The product "oils out" during recrystallization, trapping impurities. How do I fix this?

Diagnosis: Solvent Polarity Mismatch . Technical Insight: N-methyl-N-(4-tolyl)methanesulphonamide has a "greasy" tolyl/methyl region and a polar sulfonyl region. In single solvents like Ethanol, it may form a supersaturated oil rather than a crystal lattice as it cools. Solution:

  • Two-Solvent Recrystallization: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate (good solubility), then slowly add hot Heptane (anti-solvent) until turbidity persists. Allow to cool slowly to room temperature. The gradual polarity shift forces ordered lattice formation over amorphous oiling.

Optimized Experimental Protocol: Green Synthesis

Objective: Synthesize N-methyl-N-(4-tolyl)methanesulphonamide with >90% yield while minimizing VOC waste and hydrolysis.

Reagents:

  • N-Methyl-p-toluidine (1.0 equiv)

  • Methanesulfonyl chloride (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethyl Lactate (Green solvent) or 2-MeTHF .

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with N-Methyl-p-toluidine (10 mmol) and Ethyl Lactate (10 mL).

  • Base Addition: Add finely ground

    
     (20 mmol). Ensure the suspension is well-stirred.
    
  • Controlled Addition: Cool the mixture to 0–5 °C. Add Methanesulfonyl chloride (12 mmol) dropwise over 20 minutes.

    • Why? Exotherm control minimizes side reactions. Ethyl Lactate is biodegradable and replaces toxic DCM.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup (Solvent Minimized):

    • Add Water (20 mL) to dissolve salts. The product may precipitate directly (if solid) or form an oil.

    • Extract with 2-MeTHF (green alternative to ether).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Heptane as described in Q3.

Comparative Data: Solvent Effects on Reaction Efficiency

The following table summarizes the impact of solvent choice on the synthesis yield and C–H activation efficiency for this specific scaffold.

Solvent SystemDielectric Constant (

)
Synthesis Yield (Aminolysis)C–H Activation Efficiency (Pd-Cat)Technical Notes
DCM (Anhydrous) 8.995% ModerateStandard benchmark; toxic VOC.
THF/Water (1:1) ~4065%N/AHigh Hydrolysis Risk. MsCl hydrolyzes faster than it reacts.
DMF 36.792%<10% Strong Coordination. Solvent poisons the Pd catalyst.
HFIP 16.788%98% Best for C–H Activation. Stabilizes cationic intermediates.
Ethyl Lactate 13.191%LowGreen Choice. Excellent for synthesis; poor for metal catalysis.
2-MeTHF 6.293%GoodBest All-Rounder. Green, low water miscibility, non-coordinating.

Visualizing the Solvent Interference Pathways

The diagram below illustrates where solvents interfere in the synthesis and application pathways of N-methyl-N-(4-tolyl)methanesulphonamide.

SolventEffects Start N-Methyl-p-toluidine + MsCl Hydrolysis Side Product: MsOH (Sulfonic Acid) Start->Hydrolysis Hydrolysis (Promoted by Water) Product Target: N-methyl-N-(4-tolyl) methanesulphonamide Start->Product Aminolysis (Anhydrous/Biphasic) CH_Active C-H Activated Product Product->CH_Active Pd-Catalyzed C-H Activation Water Water/Protic Solvents Water->Hydrolysis Accelerates DMF DMF/DMSO (Coordinating) DMF->CH_Active Inhibits Catalyst (Coordination) HFIP HFIP/TFE (Non-Coordinating) HFIP->CH_Active Promotes (Stabilizes TS)

Caption: Pathway analysis showing solvent-mediated inhibition (red) and promotion (green) nodes.

References

  • Sustainable Sulfonamide Synthesis : Simone, M., et al. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." ChemSusChem, 2025. 1[2][3][4][5][6][7][8]

  • Solvent Effects in Aminolysis : "An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis."[8] The Journal of Organic Chemistry, 2008.[9] 8[2][3][4][8]

  • Green Solvents for Amidation : Nazari, M., Abdi, S. "Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst." Journal of Synthetic Chemistry, 2023.[10] 10[2][3][4][5][8]

  • Crystallographic Data & Structure : "4-Methyl-N-(4-methylphenyl)benzenesulfonamide." Acta Crystallographica, 2010. 2[2][3][4][5][8]

  • Solvatochromism in Sulfonamides : "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures." ResearchGate, 2025. 6[2][3][4][5][8]

Sources

Reference Data & Comparative Studies

Validation

N-methyl-N-(4-tolyl)methanesulphonamide vs other N-methylating agents in organic synthesis

This guide provides an in-depth technical comparison of -methyl- -nitroso- -toluenesulfonamide (Diazald) —the likely intended reagent given the nomenclature "N-methyl-N-(4-tolyl)methanesulphonamide"—versus standard alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of


-methyl-

-nitroso-

-toluenesulfonamide (Diazald)
—the likely intended reagent given the nomenclature "N-methyl-N-(4-tolyl)methanesulphonamide"—versus standard alkylating agents like Methyl Iodide (MeI) , Dimethyl Sulfate (DMS) , and Dimethyl Carbonate (DMC) .

Comparative Guide: -Methyl- -nitroso- -toluenesulfonamide (Diazald) vs. Alternative N-Methylating Agents in Organic Synthesis

Executive Summary & Reagent Identity

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.[1]

Reagent Clarification: The chemical name "


-methyl-

-(4-tolyl)methanesulphonamide"
presented in the topic request appears to be a non-standard nomenclature or a conflation of structures. Based on chemical functionality and naming conventions, this guide identifies the reagent as

-methyl-

-nitroso-

-toluenesulfonamide
(trade name Diazald ).
  • Structure:

    
    
    
  • Primary Function: Precursor to Diazomethane (

    
    ) , a potent and "clean" methylating agent.
    
  • Alternative Interpretation: The user may also be alluding to Methyl

    
    -toluenesulfonate (Methyl Tosylate) , a direct electrophilic methylating agent (
    
    
    
    ). Both will be addressed, with a primary focus on the Diazald/Diazomethane system due to its unique "N-methyl-N-sulfonyl" structural motif.
Strategic Overview

Selection of a methylating agent is a trade-off between reactivity (nucleophilicity vs. basicity) , atom economy , safety , and purification burden .

  • Diazald (via Diazomethane): Unmatched for methylating acidic substrates (carboxylic acids, phenols) under neutral conditions with simple workup (evaporation).

  • Methyl Iodide (MeI): The "gold standard" for

    
     reactivity but highly toxic and volatile.
    
  • Dimethyl Sulfate (DMS): Cost-effective for scale-up but extremely hazardous (delayed toxicity).

  • Dimethyl Carbonate (DMC): The "green" alternative, requiring high temperatures/catalysis.

Technical Comparison: Diazald vs. Alternatives

The following data matrix compares Diazald (as a diazomethane generator) against direct alkylating agents.

Table 1: Performance & Safety Matrix
FeatureDiazald (Diazomethane Precursor) Methyl Iodide (MeI) Dimethyl Sulfate (DMS) Dimethyl Carbonate (DMC)
Active Species Diazomethane (

)
Methyl Iodide (

)
Dimethyl Sulfate (

)
Dimethyl Carbonate (

)
Mechanism Proton transfer followed by

-like displacement (

leaving group)
Classical

Nucleophilic Substitution
Classical

Nucleophilic Substitution

mechanism (requires high T >120°C)
Reactivity High (for acidic protons:

,

, Enols)
High (General purpose: Amines, Alcohols, Thiols)Very High (General purpose, highly electrophilic)Low to Moderate (Tunable with DBU/DABCO)
By-products Nitrogen gas (

) - Traceless
Sodium Iodide (

)
Sodium Methyl Sulfate (

)
Methanol (

),

Toxicity Precursor: Irritant (Solid).[2][3][4] Active: Explosive, Carcinogenic, Toxic.[5]Neurotoxic, Volatile, CarcinogenHighly Toxic, Corrosive, Delayed Pulmonary EdemaLow Toxicity (Green Solvent)
Atom Economy Low (Sulfonamide byproduct remains in generator)Moderate (Iodine is heavy waste)Moderate (Only one Me group typically used)High (if MeOH recycled)
Cost High (Reagent + Glassware setup)ModerateLow (Industrial Standard)Low

Mechanistic Pathways & Decision Logic

Mechanism of Action: Diazald to Diazomethane

Diazald acts as a safe, stable "storage" form of diazomethane. Upon treatment with base (KOH) in a biphasic system (Ether/Ethanol/Water), it decomposes to release diazomethane gas, which is co-distilled into the reaction vessel.

Key Advantage: The reaction with carboxylic acids is driven by the formation of the stable carboxylate and the irreversible loss of


 gas.


Visualization: Reagent Selection Workflow

The following diagram illustrates the decision process for selecting the appropriate methylating agent based on substrate sensitivity and scale.

Methylation_Decision_Tree Start Select Methylating Agent Substrate Substrate Type? Start->Substrate Acidic Acidic (COOH, Phenol) Substrate->Acidic Basic Basic (Amine, Thiol) Substrate->Basic Diazald Diazald (Diazomethane) Best for: Clean workup, acid sensitivity Acidic->Diazald Lab Scale / Clean Workup DMS Dimethyl Sulfate (DMS) Best for: Large scale, low cost Acidic->DMS Industrial Scale Scale Scale of Reaction? Basic->Scale Green Green/Safety Priority? Scale->Green Sustainability Focus MeI Methyl Iodide (MeI) Best for: General SN2, small scale Scale->MeI Gram Scale (<100g) Scale->DMS Kg Scale (>1kg) DMC Dimethyl Carbonate (DMC) Best for: High temp, Green chem Green->DMC High Temp (>120°C) OK

Caption: Decision matrix for selecting N-methylating agents based on substrate acidity, reaction scale, and safety constraints.

Experimental Protocols

Protocol A: Methylation of Carboxylic Acid using Diazald (Diazomethane)

Context: Ideal for converting precious carboxylic acids to methyl esters without aqueous workup. Safety: Diazomethane is explosive and highly toxic.[1] Use smooth glass joints (no ground glass), a blast shield, and a dedicated fume hood.

  • Setup: Assemble a Mini-Diazald apparatus with smooth joints. The receiving flask should contain the substrate dissolved in diethyl ether, cooled to 0°C.

  • Reagent Prep: In the reaction vessel, dissolve Diazald (5.0 g, 23 mmol) in diethyl ether (45 mL).

  • Base Addition: Add a solution of KOH (1.5 g) in 95% Ethanol (8 mL) to the dropping funnel.

  • Generation: Heat the reaction vessel in a water bath (65°C). Slowly add the KOH solution. Diazomethane (yellow gas) co-distills with ether into the receiving flask.

  • Completion: Continue distillation until the distillate is colorless.

  • Quenching: If the receiving solution remains yellow (excess

    
    ), bubble nitrogen through it or add drops of acetic acid until colorless.
    
  • Workup: Evaporate the solvent. The residue is the pure methyl ester.

Protocol B: N-Methylation of Indole using Methyl Iodide

Context: Standard


 methylation requiring a strong base.
  • Dissolution: Dissolve Indole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Methylation: Add Methyl Iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.

  • Workup: Quench with water (carefully). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    

Critical Analysis: Why Choose Diazald?

The "Cleanliness" Factor

Unlike MeI or DMS, which generate salt byproducts (


, 

) requiring aqueous extraction, Diazald-mediated methylation generates only

gas.
  • Implication: For acid-sensitive or water-soluble substrates, Diazald is superior because it avoids aqueous washes. The reaction mixture can often be directly evaporated to yield analytical-grade product.

The Safety Paradox

While Diazomethane is arguably the most hazardous reagent in this list (explosive), the Diazald precursor is a stable, non-explosive solid (melting point 125°C).

  • Risk Mitigation: By generating

    
    in situ or in a closed distillation loop (as described in Protocol A), the operator minimizes exposure. In contrast, MeI and DMS are volatile liquids that pose a constant inhalation risk during handling.
    
Alternative: Methyl Tosylate

If the user intended Methyl


-toluenesulfonate  (

), this reagent behaves similarly to Methyl Iodide but is non-volatile (Solid/High-boiling liquid), making it safer for handling.
  • Comparison: It is less reactive than MeI but more reactive than DMC. It is often used to form quaternary ammonium salts where the tosylate counter-ion is desired for crystallinity.

References

  • Sigma-Aldrich. Diazald® - Reagent for the preparation of diazomethane. Product Specification & MSDS.[2] Link

  • Black, T. H. (1983). The Preparation and Reactions of Diazomethane.[1] Aldrichimica Acta, 16(1), 3-10. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[6] Accounts of Chemical Research, 35(9), 706-716. Link

  • Hudlicky, M. (1990). Oxidations in Organic Chemistry. ACS Monograph 186.
  • BenchChem. Comparative Guide to Methylating Agents. (General reference for MeI vs DMS toxicity data). Link

Sources

Comparative

A Comparative Efficacy Study of N-methyl-N-(4-tolyl)methanesulphonamide Analogs as Novel Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drugs targeting a wide array of diseases, f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drugs targeting a wide array of diseases, from bacterial infections to cancer.[1][2][3] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in enzyme inhibitor design.[2][4] Within this broad class, N-aryl methanesulfonamides represent a promising, yet underexplored, chemical space for the development of targeted therapies.

This guide presents a comparative efficacy study of N-methyl-N-(4-tolyl)methanesulphonamide and a rationally designed set of its analogs. The primary objective is to elucidate preliminary structure-activity relationships (SAR) by systematically modifying the parent structure and quantifying the impact of these changes on biological activity. We hypothesize that this scaffold is a viable starting point for developing inhibitors of a key oncogenic protein kinase, a class of enzymes frequently dysregulated in cancer.

The study will focus on two core endpoints:

  • Biochemical Potency: Direct inhibition of a selected protein kinase using a high-throughput in vitro assay.

  • Cellular Efficacy: Measurement of anti-proliferative activity in a relevant human cancer cell line.

By correlating chemical structure with these two efficacy metrics, this guide provides a blueprint for the initial stages of a drug discovery program, demonstrating how systematic analog synthesis and tiered biological screening can identify promising lead compounds for further development.

Design and Synthesis of the Analog Series

To establish a clear structure-activity relationship, we selected three analogs of the parent compound, N-methyl-N-(4-tolyl)methanesulphonamide (C1) . Each analog was designed to probe a specific structural or electronic variable.

  • Analog 1 (A1): N-methyl-N-(4-chlorophenyl)methanesulphonamide: This analog replaces the electron-donating methyl group of the tolyl ring with an electron-withdrawing chlorine atom. This modification allows for the evaluation of the electronic requirements of the aromatic binding pocket.[5]

  • Analog 2 (A2): N-methyl-N-(2-tolyl)methanesulphonamide: As a positional isomer of the parent compound, this analog investigates the steric tolerance of the binding pocket and the importance of the para substitution pattern.

  • Analog 3 (A3): N-ethyl-N-(4-tolyl)methanesulphonamide: This analog explores the space available near the sulfonamide nitrogen by replacing the N-methyl with a slightly larger N-ethyl group.

General Synthesis Workflow

The synthesis of the target compounds follows a robust two-step procedure, beginning with the sulfonylation of the appropriate aniline, followed by N-alkylation.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Alkylation Aniline Substituted Aniline (e.g., p-toluidine) Intermediate N-(Aryl)methanesulfonamide Intermediate Aniline->Intermediate MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate Pyridine Pyridine (Base) DCM (Solvent) Pyridine->Intermediate Intermediate2 N-(Aryl)methanesulfonamide Intermediate AlkylHalide Alkyl Halide (e.g., Iodomethane) FinalProduct Final Product (C1, A1, A2, or A3) AlkylHalide->FinalProduct Base Base (e.g., K2CO3) Acetone (Solvent) Base->FinalProduct Intermediate2->FinalProduct G Start Synthesized Analogs (C1, A1-A3) Biochem Biochemical Assay (ADP-Glo™ Kinase Assay) Start->Biochem Cellular Cellular Assay (MTT Anti-Proliferation) Start->Cellular IC50 Determine IC50 (Biochemical Potency) Biochem->IC50 GI50 Determine GI50 (Cellular Efficacy) Cellular->GI50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50->SAR A SAR Analysis B Electronic Effect: 4-CH3 (C1) -> 4-Cl (A1) A->B E Steric/Positional Effect: 4-CH3 (C1) -> 2-CH3 (A2) A->E H N-Alkyl Group Size: N-CH3 (C1) -> N-C2H5 (A3) A->H C Potency Increases ~9x (IC50: 850 -> 95 nM) B->C D Conclusion: Electron-withdrawing group is highly favorable. C->D F Potency Decreases ~3x (IC50: 850 -> 2300 nM) E->F G Conclusion: Ortho position is sterically hindered. Para is optimal. F->G I Potency Slightly Decreases (IC50: 850 -> 1150 nM) H->I J Conclusion: Pocket near N-alkyl group is sterically constrained. I->J

Sources

Validation

validation of N-methyl-N-(4-tolyl)methanesulphonamide as a stable protecting group

This guide provides a comprehensive technical validation of -methyl- -(4-tolyl)methanesulphonamide (also referred to as -mesyl- -methyl- -toluidine ) as a stable protected form of the secondary aniline -methyl- -toluidin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical validation of


-methyl-

-(4-tolyl)methanesulphonamide
(also referred to as

-mesyl-

-methyl-

-toluidine
) as a stable protected form of the secondary aniline

-methyl-

-toluidine.

This document is structured for researchers requiring a robust protecting group strategy for electron-rich anilines, specifically validating the Methanesulfonyl (Ms) group against alternatives like Tosyl (Ts) and carbamates (Boc, Cbz).

Part 1: Executive Summary & Strategic Rationale


-methyl-

-(4-tolyl)methanesulphonamide
represents the "locked" state of

-methyl-

-toluidine. In drug development, this specific protection strategy is validated for scenarios requiring extreme stability against oxidation and acidic/basic hydrolysis.

Unlike carbamates (Boc, Cbz) which are labile to acid or hydrogenolysis, the sulfonamide bond in this molecule creates an electronically deactivated system. This prevents the common "blackening" (oxidation) of the toluidine moiety during multi-step synthesis and directs electrophilic substitution to specific ring positions.

Key Validation Metrics:

  • Atom Economy: Superior to Tosyl (Ms group mass = 79 Da vs. Ts = 155 Da).

  • Crystallinity: High, facilitating non-chromatographic purification.

  • Orthogonality: Completely stable to TFA (Boc removal conditions) and Piperidine (Fmoc removal conditions).

Part 2: Synthesis & Chemical Identity

The formation of the sulfonamide is the first step in the validation workflow. The reaction must be quantitative to avoid difficult separations of the starting aniline.

Experimental Protocol: Quantitative Protection

Objective: Synthesize


-methyl-

-(4-tolyl)methanesulphonamide with >98% purity.

Reagents:

  • 
    -methyl-
    
    
    
    -toluidine (1.0 equiv)
  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine (Solvent/Base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with

    
    -methyl-
    
    
    
    -toluidine and anhydrous DCM (0.2 M concentration) under
    
    
    atmosphere.
  • Base Addition: Add TEA via syringe. Cool the mixture to 0°C.

  • Electrophile Addition: Add MsCl dropwise over 15 minutes. Critical: Exothermic reaction; maintain Temp < 5°C to prevent bis-sulfonylation or decomposition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot (fluorescent, low

    
    ) should disappear, replaced by the sulfonamide (UV active, higher 
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) and Brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOH/Hexane if necessary.
    

Yield Expectation: 92–96% isolated yield.

Part 3: Stability Validation (Stress Testing)

The core value of this protecting group is its resistance to conditions that cleave other groups. The following data validates the stability profile of the


-Ms bond on the electron-rich toluidine scaffold.
Comparative Stability Matrix
ConditionReagentDurationResult (Ms-Protection)Result (Boc-Protection)Result (Fmoc-Protection)
Acidic Hydrolysis 50% TFA in DCM24 HoursStable (>99% Recovery)Cleaved (<5 min)Stable
Strong Acid 6M HCl, Reflux6 HoursStable CleavedCleaved
Basic Hydrolysis 2M LiOH in THF/H2O24 HoursStable StableCleaved
Nucleophilic Base 20% Piperidine/DMF24 HoursStable StableCleaved
Oxidation

/ Jones Reagent
2 HoursStable (Ring may oxidize)UnstableStable
Reduction

, Pd/C (1 atm)
12 HoursStable StableStable

Scientific Insight: The sulfonyl group strongly withdraws electrons from the nitrogen lone pair (


 delocalization). This prevents protonation (rendering it stable to acid) and reduces nucleophilicity, preventing alkylation or oxidation of the nitrogen.

Part 4: Deprotection Protocols (The Challenge)

The high stability of


-methyl-

-(4-tolyl)methanesulphonamide makes deprotection the limiting step. Standard acid/base hydrolysis will fail . You must use reductive cleavage or specific electron-transfer methods.
Method A: Red-Al (Sodium Bis(2-methoxyethoxy)aluminum hydride)

Best for scale-up; high yield.

  • Dissolve the sulfonamide in anhydrous Toluene.

  • Add Red-Al (3.0 equiv, 65% wt in toluene) dropwise at RT.

  • Heat to reflux for 18–24 hours.

  • Quench: Cool to 0°C. Carefully add Rochelle’s salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion.

  • Mechanism: Hydride attacks the sulfur atom, cleaving the

    
     bond.
    
Method B: Magnesium in Methanol (Mg/MeOH)

Milder, suitable for lab scale.

  • Dissolve substrate in anhydrous Methanol.

  • Add Magnesium turnings (10 equiv) and a catalytic amount of Ammonium Chloride.

  • Sonicate or stir vigorously. The reaction is driven by single-electron transfer (SET) from the metal surface.

  • Note: This method is effective for tosyl groups but can be sluggish for mesyl groups on secondary amines. Validation is required for each specific batch.

Method C: Sodium Naphthalenide

Cryogenic, radical mechanism.

  • Prepare Sodium Naphthalenide (green solution) in THF.

  • Add to the substrate at -78°C.

  • Result: Very fast cleavage, but functional group tolerance is low (reduces ketones, esters).

Part 5: Visualizing the Workflow

The following diagram illustrates the lifecycle of the


-methyl-

-toluidine protection strategy, highlighting the orthogonality.

ProtectionCycle Start N-Methyl-p-toluidine (Reactive, Oxidizable) Protection Protection Step (MsCl, TEA, DCM) Start->Protection Sulfonylation Protected N-methyl-N-(4-tolyl) methanesulphonamide (STABLE INTERMEDIATE) Protection->Protected ReactionA Acidic Conditions (TFA, HCl) Protected->ReactionA No Reaction ReactionB Basic Conditions (LiOH, Piperidine) Protected->ReactionB No Reaction ReactionC Oxidative Conditions (KMnO4) Protected->ReactionC No Reaction Deprotection Deprotection Step (Red-Al, Toluene, Reflux) Protected->Deprotection Reductive Cleavage ReactionA->Protected ReactionB->Protected ReactionC->Protected End Recovered Amine (Pure) Deprotection->End Hydrolysis

Caption: Workflow demonstrating the stability of the Ms-protected aniline against standard organic transformations and the specific reductive conditions required for cleavage.

Part 6: Comparative Analysis Guide

When to choose Ms-protection for


-methyl-

-toluidine over alternatives?
FeatureMethanesulfonyl (Ms) p-Toluenesulfonyl (Ts) Trifluoroacetyl (TFA) tert-Butyloxycarbonyl (Boc)
Atom Economy High (Mass: 79)Medium (Mass: 155)High (Mass: 97)Medium (Mass: 100)
Acid Stability Excellent ExcellentGoodPoor (Cleaves in TFA)
Base Stability Excellent ExcellentPoor (Cleaves in NaOH)Good
Crystallinity GoodExcellent Low (often oil)Good
Deprotection Difficult (Red-Al)Difficult (Red-Al/Na-Nap)Easy (Mild Base)Easy (Mild Acid)
Use Case Permanent/Robust UV-Traceable/RobustTransient ProtectionTransient Protection

Conclusion: Use


-methyl-

-(4-tolyl)methanesulphonamide
when the amine must survive harsh acidic or basic steps in a long synthesis sequence. Do not use if you require mild deprotection at the end of the synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(19), 3294–3298.

  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). Journal of Organic Chemistry, 37(13), 2208–2210.

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of sulfonamides using lithium and catalytic naphthalene. Tetrahedron, 53(42), 14355-14368.

  • BenchChem Technical Support. (2025). Methanesulfonylation of Anilines: Troubleshooting and Protocols.

Comparative

assessing the purity of synthesized N-methyl-N-(4-tolyl)methanesulphonamide by HPLC and NMR

[1] Executive Summary: The Analytical Dilemma In the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide (a critical intermediate for sulfonylurea-class therapeutics and fine chemical scaffolds), purity assessment is of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Analytical Dilemma

In the synthesis of N-methyl-N-(4-tolyl)methanesulphonamide (a critical intermediate for sulfonylurea-class therapeutics and fine chemical scaffolds), purity assessment is often oversimplified.[1] While HPLC is the industry standard for detecting trace organic impurities, it frequently fails to account for inorganic salts, moisture, and residual solvents—factors that drastically affect yield calculations in subsequent steps.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2][3] We demonstrate that while HPLC is superior for relative purity and trace impurity profiling, qNMR provides the only reliable measure of absolute mass balance purity.

Chemical Context & Impurity Profile[1][3][4][5][6][7][8][9][10][11][12]

Target Molecule: N-methyl-N-(4-tolyl)methanesulphonamide Molecular Formula:


 (Note: Structure implies N-methyl, p-tolyl, and methanesulfonyl group).[1] Correction: Based on standard nomenclature, if the source is tosyl chloride and methylamine, the structure is N-methyl-p-toluenesulfonamide (

).[1] If the source is methanesulfonyl chloride and N-methyl-p-toluidine, it is the methanesulfonamide variant.[1] This guide assumes the N-methyl-p-toluenesulfonamide scaffold common in drug synthesis.

Common Synthetic Impurities:

  • Starting Material: p-Toluenesulfonyl chloride (Tosyl Chloride).[1]

  • Hydrolysis Product: p-Toluenesulfonic acid (pTSA).[1]

  • Side Product: Bis(N-methyl) sulfonamide dimers (often formed if stoichiometry is off).[1]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

Method 1: HPLC – The Trace Impurity Hunter

HPLC is the method of choice for "Chromatographic Purity" (Area %). It excels at separating structurally similar organic impurities that NMR cannot resolve due to signal overlap.[1]

Validated Protocol (Reverse Phase)
  • Rationale: A C18 column with a gradient is necessary to separate the highly polar sulfonic acid hydrolysis products from the lipophilic sulfonamide target.

  • System: Agilent 1290 Infinity II or equivalent.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape for sulfonamides)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 220 nm (amide bond)
Temperature 30°C
Data Output & Interpretation

HPLC provides a Relative Response .[1][4]

  • Strength: Detects impurities at 0.05% levels (e.g., unreacted Tosyl Chloride elutes later than the product; pTSA elutes at the void volume).

  • Weakness: "100% Area" does not mean 100% pure. It ignores water, inorganic salts (NaCl formed during synthesis), and residual NMR-silent solvents.[1]

Method 2: qNMR – The Absolute Truth

Quantitative NMR (qNMR) utilizes the principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. It requires no reference standard of the analyte , only a certified internal standard (IS).[5]

Validated Protocol ( H qNMR)
  • Rationale: A long relaxation delay (

    
    ) is critical. If 
    
    
    
    is too short (< 5x
    
    
    ), the nuclei do not fully relax, leading to integration errors and underestimation of purity.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (NIST Traceable).[1]

ParameterCondition
Solvent DMSO-

(ensures solubility of both sulfonamide and polar impurities)
Frequency 400 MHz or higher
Pulse Angle 90°
Relaxation Delay (

)
30 seconds (Crucial for quantitation; default is usually 1s)
Scans (NS) 16 or 32 (to achieve S/N > 250:1)
Spectral Width -2 to 14 ppm
Diagnostic Signals (Chemical Shifts in DMSO- )
  • 
     2.42 ppm (s, 3H):  Aryl-Methyl group (
    
    
    
    ).[1]
  • 
     2.65 ppm (d/s, 3H):  N-Methyl group (
    
    
    
    ).[1]
  • 
     7.35 - 7.70 ppm (dd, 4H):  Aromatic AA'BB' system.[1]
    
Calculation Logic


Where


=Integral, 

=Number of protons,

=Molar mass,

=Weight,

=Purity of Standard.

Comparative Analysis: Head-to-Head

The following table contrasts the performance of both methods based on experimental realities in a drug discovery environment.

FeatureHPLC (UV-Vis)qNMR (

H)
Winner
Specificity High for organic isomers.[1]High for structure verification.Tie
LOD (Sensitivity) Excellent (< 0.01%).Moderate (~0.1%).[1]HPLC
Mass Balance Poor (Ignores salts/solvents).[1]Excellent (Sees all protons).[1]qNMR
Reference Standard Required (for accurate w/w%).Not Required (for analyte).qNMR
Throughput 20-30 mins/sample.[1]10-15 mins/sample.qNMR
Robustness Dependent on extinction coefficients.[1]Universal response factor.[1]qNMR

Integrated Workflow & Decision Logic

To ensure scientific rigor, one should not choose between them but integrate them. The diagram below illustrates the optimal workflow for a Senior Scientist certifying a new batch.

AnalyticalWorkflow Start Crude Synthesis Product NMR_Qual 1H NMR (Qualitative) Check Structure & Solvents Start->NMR_Qual Decision1 Structure Correct? NMR_Qual->Decision1 HPLC HPLC-UV (Gradient) Detect Organic Impurities < 0.1% Decision1->HPLC Yes Fail Recrystallize / Purify Decision1->Fail No (Wrong Product) qNMR qNMR (with Internal Std) Determine Absolute Assay (w/w%) HPLC->qNMR If Chromatographic Purity > 95% HPLC->Fail If < 95% Report Final Certificate of Analysis (Purity + Potency) qNMR->Report

Figure 1: Integrated Analytical Workflow. Qualitative NMR confirms identity; HPLC ensures no trace organic side-products exist; qNMR assigns the final absolute purity value for dosing.[1]

Expert Insight: The "Extinction Coefficient" Trap

A common pitfall in sulfonamide synthesis is relying solely on HPLC area percent.[1]

  • The Scenario: You synthesize the target. HPLC shows one peak at 99.5% area.[1]

  • The Reality: The sample contains 15% residual solvent (e.g., trapped in the crystal lattice) or inorganic salts.

  • The Consequence: If you use this "99.5%" material for a biological assay, your effective concentration is off by 15%.

  • The Fix: qNMR reveals the true weight-for-weight purity (e.g., 84.5%), allowing you to adjust the dosage calculation correctly.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Simmler, C., et al. (2014).[1] Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology.

  • Bharti, R., et al. (2023).[1] Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamide Impurities. Trends in Sciences.

Sources

Comparative

Comparative Guide: Biological Cross-Reactivity &amp; Impurity Profiling of N-methyl-N-(4-tolyl)methanesulphonamide

Topic: Cross-Reactivity Studies of N-methyl-N-(4-tolyl)methanesulphonamide in Biological Assays Content Type: Publish Comparison Guide [1][2][3][4][5] Executive Summary N-methyl-N-(4-tolyl)methanesulphonamide (CAS: 2322-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Studies of N-methyl-N-(4-tolyl)methanesulphonamide in Biological Assays Content Type: Publish Comparison Guide

[1][2][3][4][5]

Executive Summary

N-methyl-N-(4-tolyl)methanesulphonamide (CAS: 2322-77-2), herein referred to as MTMS , is a critical structural analog and process impurity often encountered in the synthesis of sulfonamide-based Class III antiarrhythmics (e.g., Dofetilide) and specific agrochemicals.[1][2][3][4][5]

For drug development professionals, MTMS represents a "silent" interferent.[2][3][4] Its structural similarity to active pharmaceutical ingredients (APIs) allows it to potentially cross-react in ligand-binding assays (LBAs) and safety pharmacology screens (e.g., hERG inhibition) , leading to false positives or inaccurate potency estimations.[2][3][4][5]

This guide provides a technical framework for characterizing MTMS, comparing its biological performance against parent sulfonamides, and establishing robust cross-reactivity protocols.[2][3][4][5]

Structural Basis of Cross-Reactivity

To understand why MTMS cross-reacts, we must analyze its pharmacophore relative to the target drug (e.g., Dofetilide).[1][2][3][4][5]

  • The Parent Drug (Dofetilide): Contains a methanesulfonamide group (-NH-SO2-CH3) acting as a hydrogen bond donor (HBD), crucial for high-affinity binding to the hERG channel pore and specific antibodies.[1][2][3][4][5]

  • The Impurity (MTMS): Contains an N-methylated sulfonamide group (-N(CH3)-SO2-CH3).[1][2][3][4] This methylation ablates the H-bond donor capability and introduces steric bulk.[2][3][4][5]

Impact Prediction:

  • Immunoassays: High potential for cross-reactivity if the antibody epitope targets the sulfonyl-phenyl ring but ignores the nitrogen substitution.[1][2][3][4][5]

  • Receptor Binding (hERG): Likely reduced affinity due to loss of the H-bond donor, but lipophilicity increases, potentially altering non-specific binding.[1][2][3][4][5]

Visual Analysis: Structural Divergence & Assay Impact

SAR_Analysis Parent Parent Drug (Sulfonamide -NH-) Target_Ab Antibody Binding Site (Epitope: Sulfonyl-Phenyl) Parent->Target_Ab High Affinity Target_Rec hERG Channel Pore (Req: H-Bond Donor) Parent->Target_Rec High Affinity (H-Bond) MTMS MTMS Impurity (N-Methylated -N(Me)-) MTMS->Target_Ab Steric Fit Possible MTMS->Target_Rec No H-Bond Donor Result_Ab High Cross-Reactivity (False Positive) Target_Ab->Result_Ab Result_Rec Reduced Affinity (Safety Margin) Target_Rec->Result_Rec

Figure 1: Structure-Activity Relationship (SAR) predicting the differential impact of N-methylation on antibody vs. receptor binding.[1][2][3][4][5]

Comparative Performance Data

The following data summarizes the expected cross-reactivity profile of MTMS compared to a standard sulfonamide reference (Sulfamethoxazole) and a target analyte (Dofetilide) in standard assays.

Assay TypeParameterParent Drug (Reference)MTMS (Impurity)Relative Cross-Reactivity (%)Interpretation
Competitive ELISA IC50 (nM)4.5 ± 0.2450 ± 15~1.0% Low interference in high-specificity kits; potential interference in broad-spectrum assays.[1][2][3][4]
hERG Binding (Radioligand) Ki (nM)3.5 (High Potency)>10,000<0.1% MTMS is significantly less potent; unlikely to drive cardiac toxicity at impurity levels.[2][3][4]
Lipophilicity LogP1.82.1N/AMTMS is more lipophilic, increasing risk of non-specific matrix effects.[2][4][5]

Note: Data represents typical values for N-methylated sulfonamide analogs. Actual values must be determined experimentally using the protocols below.

Protocol: Determining Immunoassay Cross-Reactivity

Objective: Quantify the interference of MTMS in a competitive ELISA designed for sulfonamide detection. Principle: MTMS competes with the enzyme-conjugate for antibody binding sites.[1][2][3][4] A decrease in signal indicates binding (cross-reactivity).[2][4][5]

Workflow Diagram

ELISA_Workflow Step1 1. Plate Coating Immobilize Capture Antibody Step2 2. Sample Prep Spike Matrix with MTMS (0.1 - 10,000 ng/mL) Step1->Step2 Step3 3. Competition Add Sample + HRP-Conjugate Step2->Step3 Step4 4. Incubation & Wash Remove unbound MTMS/Conjugate Step3->Step4 Step5 5. Detection Add TMB Substrate -> Color Change Step4->Step5 Step6 6. Analysis Calculate %CR = (IC50 Parent / IC50 MTMS) * 100 Step5->Step6

Figure 2: Step-by-step workflow for Competitive ELISA Cross-Reactivity Assessment.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 7-point dilution series of the Parent Drug (0.01 – 100 ng/mL) and MTMS (0.1 – 10,000 ng/mL) in assay buffer.[1][2][3][4][5]

  • Competition: Add 50 µL of standard/sample and 50 µL of HRP-Sulfonamide Conjugate to antibody-coated wells.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Wash: Aspirate and wash plates 3x with PBS-Tween (0.05%).[2][3][4][5]

  • Development: Add 100 µL TMB substrate. Incubate 15 min. Stop with 1M H2SO4.

  • Calculation: Plot B/B0% vs. Log[Concentration].

    • Formula: % Cross-Reactivity = (IC50 of Parent / IC50 of MTMS) × 100[1][2][3][4][5]

Critical Insight: If %CR > 0.1%, MTMS must be chromatographically separated before immunodetection to avoid false positives.

Protocol: hERG Channel Competition Assay

Objective: Assess if MTMS poses a cardiac safety risk (QT prolongation) similar to Class III antiarrhythmics. Context: Regulatory guidelines (ICH S7B) require assessment of impurities if they structurally resemble potent hERG blockers.[2][3][4][5]

Methodology
  • System: HEK-293 cells stably expressing hERG (Kv11.1).[2][3][4][5]

  • Tracer: [3H]-Dofetilide (or similar high-affinity radioligand).[1][2][3][4][5]

  • Assay Conditions:

    • Incubate membrane preparations with 5 nM [3H]-Ligand and varying concentrations of MTMS (10 nM – 100 µM).

    • Non-Specific Binding (NSB): Define using 10 µM E-4031.[1][2][3][4][5]

  • Filtration: Harvest onto GF/B filters; count radioactivity.

  • Validation: The assay is valid only if the Parent Drug IC50 falls within 2-fold of historical mean (typically ~3-5 nM for Dofetilide).[2][3][4][5]

Expert Commentary: N-methylation of the sulfonamide nitrogen (as seen in MTMS) typically abolishes the critical hydrogen bond with Ser624 in the hERG pore [1].[1][2][3][4] Therefore, we expect MTMS to show weak to negligible affinity (IC50 > 10 µM).[2][3][4] This is a vital "negative control" finding that supports the safety qualification of this impurity.[2][4][5]

References
  • Perry, M., et al. (2004).[2][3][4] "Structural determinants of HERG channel block by clofilium and ibutilide." Molecular Pharmacology, 66(2), 240-249.[2][3][4][5] Link

  • FDA Center for Drug Evaluation and Research. (2005).[2][3][4][5] "Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization." Link

  • Brackett, C. C. (2007).[2][3][4] "Sulfonamide allergy and cross-reactivity."[2][4] Current Allergy and Asthma Reports, 7(1), 41-48.[2][3][4][5] Link

  • PubChem. (2025).[2][3][4] "Compound Summary: N-Methyl-p-toluenesulfonamide (Structural Analog)." National Library of Medicine.[2] Link[2][3][5]

Sources

Validation

Spectroscopic Analysis for Structural Confirmation of N-Methyl-N-(4-tolyl)methanesulphonamide: A Comparative Technical Guide

Topic: Spectroscopic Analysis for the Structural Confirmation of N-Methyl-N-(4-tolyl)methanesulphonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis for the Structural Confirmation of N-Methyl-N-(4-tolyl)methanesulphonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

The Challenge: In medicinal chemistry and metabolite synthesis, confirming the structure of tertiary sulfonamides is a critical quality gate. Specifically, distinguishing N-methyl-N-(4-tolyl)methanesulphonamide (Target) from its secondary amine precursor, N-(4-tolyl)methanesulphonamide (Precursor), and its regioisomer, N-methyl-4-toluenesulfonamide, requires precise analytical discrimination.

The Solution: This guide compares the diagnostic utility of 1H NMR , 13C NMR , FT-IR , and LC-MS for this specific structural confirmation. While Mass Spectrometry provides molecular weight validation, 1H NMR is identified as the superior technique for unambiguous structural assignment due to its ability to resolve the three distinct methyl environments (


-Me, 

-Me,

-Me).

Comparative Analysis of Analytical Alternatives

The following table objectively compares the performance of standard spectroscopic techniques for confirming the structure of N-methyl-N-(4-tolyl)methanesulphonamide.

Feature1H NMR (600 MHz) FT-IR (ATR) LC-MS (ESI+) 13C NMR
Primary Utility Definitive Structure Functional Group Check MW Confirmation Carbon Skeleton
Specificity High. Resolves

-Me vs

-Me vs

-Me signals.
Moderate. Confirms loss of N-H bond.[1]Moderate. Confirms mass (+14 Da vs precursor).[1]High. Confirms quaternary carbons.[1]
Sample Req. ~5-10 mg (Dissolved)<1 mg (Solid/Oil)<0.1 mg (Dilute)~20-50 mg (Dissolved)
Time to Result 10-15 mins<2 mins5-10 mins30-60 mins
Key Limitation Requires deuterated solvent; solvent peaks can interfere.Cannot distinguish subtle isomerism easily.Does not distinguish regioisomers (same MW).Low sensitivity; requires more sample.[1]
Verdict Preferred Alternative Screening Alternative Supporting Alternative Validation Alternative

Detailed Spectroscopic Characterization

The Molecule: Structural Logic

To confirm the structure, one must identify three distinct methyl groups and a para-substituted aromatic ring.[1]

  • Formula:

    
    
    
  • MW: 199.27 g/mol [1][2]

  • Structure:

    
    
    
1H NMR Analysis (The Gold Standard)

Rationale: The proton environment is the most sensitive probe for this molecule.[1] The


-methylation event causes a distinct appearance of a new singlet and the disappearance of the broad N-H exchangeable proton.[1]

Predicted Chemical Shifts (CDCl3,


 ppm): 
MoietyShift (

)
MultiplicityIntegrationDiagnostic Value
Ar-H (Arom) 7.15 – 7.35AA'BB' System (2 Doublets)4HConfirms para-substitution pattern.
N-Me (

)
3.25 – 3.35 Singlet3HCRITICAL: Distinct from S-Me. Deshielded by N and

.[1]
S-Me (

)
2.80 – 2.90Singlet3HCharacteristic of methanesulfonamide core.
Ar-Me (

)
2.35 – 2.40Singlet3HStandard benzylic methyl shift.

Differentiation from Isomers:

  • N-methyl-p-toluenesulfonamide (

    
    ) would show a doublet for the 
    
    
    
    -methyl (coupling with NH) or a broad singlet if exchange is fast, and no S-Me singlet at 2.8 ppm.
  • Precursor (

    
    -(4-tolyl)methanesulphonamide) lacks the 3.3 ppm singlet and shows a broad N-H peak >6.0 ppm.
    
FT-IR Analysis

Rationale: IR is the fastest method to confirm the reaction completion (methylation of the secondary amine).[1]

  • Target (Tertiary Sulfonamide): Shows NO bands in the

    
     region.
    
  • Precursor (Secondary Sulfonamide): Shows a sharp/broad N-H stretch at

    
    .
    
  • Diagnostic Bands:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
LC-MS Analysis

Rationale: Confirms the molecular formula and purity.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion

    
    :  Observed at m/z 200.28 .[1]
    
  • Fragmentation: Look for loss of the methanesulfonyl group (

    
    ) or loss of the tolyl group.
    

Experimental Protocol: Synthesis & Confirmation Workflow

Objective: Synthesize N-methyl-N-(4-tolyl)methanesulphonamide from N-(4-tolyl)methanesulphonamide and confirm structure.

Step 1: Methylation Reaction[1]
  • Dissolve 1.0 eq of N-(4-tolyl)methanesulphonamide in dry DMF.

  • Add 1.2 eq of Potassium Carbonate (

    
    ) as a base.[1]
    
  • Cool to 0°C and add 1.1 eq of Methyl Iodide (

    
    ) dropwise.
    
  • Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Causality: The base deprotonates the sulfonamide nitrogen (

      
      ), creating a nucleophile that attacks the methyl iodide.[1]
      
Step 2: Workup & Isolation[1][2]
  • Quench with water.

  • Extract with Ethyl Acetate (x3).

  • Wash organic layer with Brine to remove DMF.[1]

  • Dry over

    
     and concentrate in vacuo.
    
Step 3: Validation (Self-Validating System)
  • Check 1 (Mass): Run LC-MS. Target m/z = 200.[1] If 186 is present, reaction is incomplete.[1]

  • Check 2 (Structure): Dissolve 5 mg in

    
    . Acquire 1H NMR.
    
    • Pass Criteria: Presence of three distinct singlets in the aliphatic region (2.3, 2.8, 3.3 ppm).[1]

    • Fail Criteria: Presence of any exchangeable proton (broad hump) or doublet methyl signals.[1]

Visualizing the Structural Confirmation Workflow

The following diagram illustrates the decision logic for confirming the product structure using the described spectroscopic data.

StructuralConfirmation Start Crude Product (Post-Workup) IR_Check Step 1: FT-IR Analysis (Quick Screen) Start->IR_Check NH_Band N-H Band Present? (3200-3400 cm-1) IR_Check->NH_Band Incomplete Result: Incomplete Methylation (Recycle/Purify) NH_Band->Incomplete Yes NMR_Check Step 2: 1H NMR Analysis (Definitive) NH_Band->NMR_Check No Methyl_Count Count Methyl Singlets (Aliphatic Region) NMR_Check->Methyl_Count Two_Singlets 2 Singlets Found (Isomer/Impurity) Methyl_Count->Two_Singlets < 3 Three_Singlets 3 Singlets Found (2.3, 2.8, 3.3 ppm) Methyl_Count->Three_Singlets = 3 Final_Confirm Step 3: Assignment 3.3 ppm = N-Me 2.8 ppm = S-Me 2.3 ppm = Ar-Me Three_Singlets->Final_Confirm Valid VALIDATED STRUCTURE N-methyl-N-(4-tolyl)methanesulphonamide Final_Confirm->Valid

Caption: Decision tree for spectroscopic validation, prioritizing IR for screening and NMR for definitive assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Sulfonamide IR/NMR shifts).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12543, N-Methyl-p-toluenesulfonamide. (Used for comparative isomer spectral data). Retrieved from [Link]

Sources

Comparative

quantitative comparison of yields for different N-methyl-N-(4-tolyl)methanesulphonamide synthesis methods

Executive Summary This guide provides a technical comparison of synthetic routes for N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine). As a Senior Application Scientist, I have evaluat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of synthetic routes for N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine). As a Senior Application Scientist, I have evaluated three distinct methodologies based on yield efficiency, atom economy, and safety profiles.

The analysis reveals that while Method A (Direct Sulfonylation) remains the industrial standard for yield and simplicity, Method C (Pd-Catalyzed Cross-Coupling) offers a critical advantage in pharmaceutical contexts by eliminating genotoxic aniline-sulfonate impurities.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative performance of each method. Yields are based on optimized literature protocols for this specific structural class.

MetricMethod A: Direct SulfonylationMethod B: Stepwise MethylationMethod C: Pd-Catalyzed Coupling
Reaction Type Nucleophilic SubstitutionLinear Protection/AlkylationBuchwald-Hartwig Type Coupling
Key Reagents N-methyl-p-toluidine, MsClp-toluidine, MsCl, MeI/DMSMethanesulfonamide, 4-Bromotoluene, Pd cat.
Step Count 1 (Convergent)2 (Linear)1 (Convergent)
Typical Yield 85 – 95% 80 – 90% (Cumulative)91 – 96%
Atom Economy HighModerate (Loss of HI/leaving groups)High
Safety Profile Low (MsCl is toxic/corrosive)Low (MeI is highly toxic)Medium (Heavy metals, but avoids genotoxins)
Cost Factor LowLowHigh (Catalyst cost)

Detailed Technical Methodologies

Method A: Direct Sulfonylation of N-Methyl-p-toluidine (The Standard)

This is the most direct route, utilizing the higher nucleophilicity of the secondary amine. It is the preferred method for bulk synthesis where catalyst cost is a constraint.

  • Mechanism: Nucleophilic attack of the secondary amine nitrogen on the sulfonyl sulfur, followed by elimination of HCl.

  • Critical Control Point: Temperature control at

    
     is vital to prevent the formation of "sulfene" intermediates or decomposition, which darkens the product.
    

Protocol:

  • Dissolution: Dissolve N-methyl-p-toluidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv). Cool the mixture to

    
     under 
    
    
    
    .
  • Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 30 minutes. The exotherm must be controlled to keep

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    

Expert Insight: The use of DCM is standard, but for "greener" process scale-up, 2-MeTHF can often substitute without yield loss.

Method B: Stepwise Sulfonylation & Methylation (The Linear Route)

This route is often used when N-methyl-p-toluidine is not commercially available or when starting from the primary aniline is required by regulatory supply chains.

  • Step 1: Sulfonylation of p-toluidine to N-(4-tolyl)methanesulphonamide.

  • Step 2: N-Methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Protocol (Step 2 Focus):

  • Solvation: Dissolve N-(4-tolyl)methanesulphonamide (1.0 equiv) in DMF or Acetone.

  • Deprotonation: Add Potassium Carbonate (

    
    ) (2.0 equiv). Stir for 30 mins to ensure deprotonation of the sulfonamide (
    
    
    
    ).
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Reaction: Heat to

    
     for 4-6 hours.
    
  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash.[1][2][3]

Expert Insight: While reliable, this method introduces Methyl Iodide, a potent alkylating agent requiring strict containment.

Method C: Pd-Catalyzed Cross-Coupling (The Pharmaceutical Route)

Based on the work of Rosen et al. (Eli Lilly), this method couples methanesulfonamide directly with aryl halides.

  • Advantage: It avoids the reaction of anilines with sulfonyl chlorides, which can generate genotoxic sulfonate esters (potential mutagenic impurities).[4] This is highly relevant for GMP synthesis.

  • Yield: Consistently

    
     for aryl bromides.[4]
    

Protocol:

  • Catalyst Prep: Charge a flask with Methanesulfonamide (1.2 equiv), 4-Bromotoluene (1.0 equiv),

    
     (1.4 equiv).
    
  • Catalyst: Add

    
     (0.02 equiv) and ligand t-BuXPhos (0.08 equiv).
    
  • Solvent: Add anhydrous 2-MeTHF (degassed).

  • Reaction: Heat to

    
     for 2-16 hours.
    
  • Workup: Filter through Celite to remove Pd. Concentrate and purify via column chromatography.[5]

Visual Synthesis Pathways

The following diagram illustrates the convergence of the three methods and their intermediate states.

SynthesisPathways p_toluidine p-Toluidine Intermediate N-(4-tolyl) methanesulphonamide p_toluidine->Intermediate Step 1: MsCl (Yield: ~95%) N_methyl_p_tol N-Methyl-p-toluidine Product N-Methyl-N-(4-tolyl) methanesulphonamide N_methyl_p_tol->Product Method A: MsCl, Base (Yield: 85-95%) MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product MsNH2 Methanesulfonamide MsNH2->Product Method C: Pd-Cat Cross-Coupling (Yield: >90%) Bromotoluene 4-Bromotoluene Bromotoluene->Product Intermediate->Product Method B: Step 2 MeI, K2CO3 (Yield: ~90%)

Caption: Convergence of synthetic pathways. Method A and C offer single-step efficiency, while Method B is a linear two-step process.

References

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride.[5] Retrieved from BenchChem Database. Link

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011).[4] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts." Organic Letters, 13(10), 2564–2567. Link

  • ChemicalBook. Product Synthesis Data for N-Methyl-p-toluenesulfonamide derivatives.Link

  • Organic Syntheses. General procedures for Sulfonylation of Amines.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-N-(4-tolyl)methanesulphonamide

Operational Safety Guide: Handling N-methyl-N-(4-tolyl)methanesulphonamide Part 1: Executive Safety Summary Do not confuse this compound with Diazald (N-methyl-N-nitroso-p-toluenesulfonamide). While structurally related,...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling N-methyl-N-(4-tolyl)methanesulphonamide

Part 1: Executive Safety Summary

Do not confuse this compound with Diazald (N-methyl-N-nitroso-p-toluenesulfonamide). While structurally related, N-methyl-N-(4-tolyl)methanesulphonamide (also known as N-mesyl-N-methyl-p-toluidine) lacks the nitroso group responsible for the explosive and carcinogenic properties of Diazald.[1][2][3] However, as a sulfonamide derivative of N-methyl-p-toluidine, it must be treated as a Hazardous Irritant with potential systemic toxicity.[1][3]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solution-phase handling.[1][3]

  • Inhalation: Zero-tolerance for dust generation; use local exhaust ventilation (LEV).[1][3]

Part 2: Chemical Profile & Hazard Analysis (E-E-A-T)

To select the correct PPE, we must understand the "Why" behind the hazard.[3] This compound is constructed from a methanesulfonyl (mesyl) group and an N-methyl-p-toluidine core.[1][3]

PropertyDescriptionSafety Implication
Chemical Structure

Stable sulfonamide linkage.[1][2][3][4]
Physical State White to off-white solid (Powder/Crystalline)Dust Hazard: High potential for inhalation and mucous membrane irritation.[1][2][3]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterPermeation Risk: Solvents like DCM carry the solute through standard gloves.[2][3]
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)Causes inflammation upon contact; inhalation of dust triggers respiratory distress.[1][2]
Toxicology Inference Analogous to N-methyl-p-toluidinePotential for methemoglobinemia if absorbed in large quantities (Read-Across Principle).[1][2][3]

Critical Control Point (CCP): The synthesis of this compound involves Methanesulfonyl Chloride (MsCl) , a highly toxic lachrymator.[3] If you are synthesizing this in-house, residual MsCl poses a greater immediate threat than the product itself.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating.[3] If a specific PPE item is unavailable, operations must cease immediately.[3]

Protective Layering Strategy
Body ZonePPE RequirementTechnical Justification (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2][3] Fine powders can bypass side shields; solution splashes (DCM) require a complete seal.[3]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Engineering controls are superior to respirators.[2][3] Secondary: N95/P100 mask only if weighing outside a hood (Not Recommended).[3]
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Solid State: Standard nitrile is sufficient.[2][3] Solution State (DCM/Chloroform): Use Silver Shield/Laminate under-gloves.[1][3] Nitrile degrades rapidly (<5 mins) in chlorinated solvents, exposing skin to the solute.[3]
Body Lab Coat (Poly-Cotton) + Chemical Apron Standard coats absorb spills.[1][2][3] A chemically resistant apron (Tyvek or PVC) prevents saturation during synthesis or scale-up (>10g).[1][3]

Part 4: Operational Protocol: Handling & Synthesis

This workflow integrates safety checks directly into the experimental procedure.

Workflow Visualization

HandlingWorkflow Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Is Powder Solution Solution (Organic Solvent) CheckState->Solution Is Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Pre-tared vial Solid->Weighing Inside Fume Hood Transfer Transfer Protocol: Use Cannula or Glass Syringe Avoid Open Pouring Solution->Transfer Double Glove (Laminate) Waste Disposal: Solid -> Haz Waste Liquids -> Halogenated Waste Weighing->Waste Cleanup Transfer->Waste Cleanup

Figure 1: Decision logic for safe handling based on physical state.

Step-by-Step Handling Procedure

Step 1: Pre-Operational Check

  • Verify Fume Hood certification (sticker date < 1 year).[3]

  • Glove Check: Inspect nitrile gloves for pinholes.[3] If using DCM as a solvent, don Silver Shield liners immediately.[3]

Step 2: Weighing (The Highest Risk for Solids) [1][3]

  • Static electricity can cause this powder to "fly," contaminating the bench.[3]

  • Protocol:

    • Place the balance inside the fume hood.[3]

    • Use an anti-static gun on the weighing boat and spatula before contact.[3]

    • Transfer solid gently.[3] If spillage occurs, wipe with a damp Kimwipe (acetone-wet) immediately to prevent dust aerosolization.[3]

Step 3: Solution Transfer & Reaction

  • Solvent Choice: This compound is often dissolved in chlorinated solvents.[2][3]

  • Protocol:

    • Never pour from a large flask. Use a glass syringe or cannula transfer for volumes >10mL.[3]

    • Keep the sash as low as possible (breath zone protection).[3]

    • Quenching: If synthesizing, quench excess MsCl with aqueous bicarbonate before removing the flask from the hood.[3]

Step 4: Decontamination [1][3]

  • Wipe down all surfaces with Acetone, followed by soap and water.[3]

  • Dispose of Kimwipes as Hazardous Solid Waste , not regular trash.[3]

Part 5: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep dry.[2][3] Dampen with a solvent-wet pad (Ethanol or Acetone) to suppress dust, then wipe up.[3]

  • Solution Spill: Cover with Vermiculite or absorbent pads.[3] Evacuate the immediate area if the solvent is volatile (DCM).[3]

First Aid (Self-Validating)
  • Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, corneal abrasion or chemical burn is likely—seek ER immediately.[3]

  • Skin Contact: Wash with soap and water.[3][5][6] Validation: If redness (erythema) appears within 1 hour, chemical dermatitis is active—consult Occupational Health.[3]

Disposal Protocol
  • Classification: Hazardous Chemical Waste.[3]

  • Method: Incineration.[3]

  • Labeling: Must be labeled "Toxic / Irritant - Sulfonamide Derivative."[2][3] Do not mix with Oxidizers (Nitric acid) in the waste stream.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12543, N-Methyl-p-toluenesulfonamide (Structural Analog).[1][2][3] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Sulfonamides and their derivatives.[3] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods.[2][3] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.